Norcamphor-d2
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S,4R)-3,3-dideuteriobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5-,6+/m1/s1/i4D2 |
InChI Key |
KPMKEVXVVHNIEY-PSDANOPUSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2CC[C@@H](C2)C1=O)[2H] |
Canonical SMILES |
C1CC2CC1CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterated Norcamphor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of deuterated norcamphor (bicyclo[2.2.1]heptan-2-one). Norcamphor, a bicyclic ketone, serves as a valuable building block in organic synthesis, and its deuterated analogues are of significant interest for mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry.[1][2] This document outlines the primary synthetic routes to norcamphor and details the methodologies for site-specific deuterium incorporation, supported by quantitative data and experimental protocols.
Synthesis of Norcamphor
The most common and well-established methods for the synthesis of norcamphor involve the Diels-Alder reaction of cyclopentadiene with a suitable dienophile, followed by subsequent chemical transformations.[1][2]
Route via Vinyl Acetate Adduct
A widely used method involves the Diels-Alder reaction between cyclopentadiene and vinyl acetate, which yields 2-acetoxy-5-norbornene. This intermediate is then hydrogenated to 2-acetoxynorbornane, followed by hydrolysis to norborneol and subsequent oxidation to norcamphor.[1]
Route via 2-Formate Ester
A more recent and efficient synthesis produces norbornene via the 2-formate ester, which is then oxidized to norcamphor.[1][3] This method is often preferred due to higher overall yields and fewer steps.[3]
Deuteration of Norcamphor
The primary method for introducing deuterium into the norcamphor scaffold is through acid- or base-catalyzed hydrogen-deuterium (H/D) exchange at the α-carbon (C-3 position). This process proceeds via an enol or enolate intermediate.[4][5] The stereoselectivity of this exchange is a key feature, with the exo-proton exchanging significantly faster than the endo-proton.[4][5]
Base-Catalyzed Deuteration
Base-catalyzed H/D exchange is a common and effective method for the deuteration of ketones.[6] In the case of norcamphor, this method has been studied in detail, revealing a high degree of stereoselectivity.
Experimental Protocol: Base-Catalyzed Deuteration of Norcamphor
This protocol is based on the kinetic studies performed by Werstiuk and Banerjee (1985).[4]
Materials:
-
Norcamphor (bicyclo[2.2.1]heptan-2-one)
-
Sodium deuteroxide (NaOD) in D₂O (e.g., 40 wt. %)
-
Dioxane (peroxide-free)
-
Deuterium oxide (D₂O)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of norcamphor in a mixture of dioxane and D₂O (e.g., 60:40 v/v).
-
Add a catalytic amount of NaOD solution to the norcamphor solution. The final concentration of NaOD should be in the range of 0.05-0.1 M.
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) and monitor the progress of the deuteration by withdrawing aliquots at specific time intervals.
-
Quench the reaction by neutralizing the base with a suitable acid (e.g., dilute HCl).
-
Extract the deuterated norcamphor with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deuterated norcamphor.
-
The extent of deuterium incorporation can be determined by mass spectrometry or ¹H NMR spectroscopy.
Acid-Catalyzed Deuteration
Acid-catalyzed deuteration provides an alternative to the base-catalyzed method and also exhibits significant stereoselectivity in the exchange of the C-3 protons.[4]
Experimental Protocol: Acid-Catalyzed Deuteration of Norcamphor
This protocol is adapted from the work of Werstiuk and Banerjee (1985).[4]
Materials:
-
Norcamphor
-
Deuterated acetic acid (CH₃COOD)
-
Deuterium chloride (DCl) in D₂O
-
D₂O
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve norcamphor in a solution of deuterated acetic acid and D₂O containing a catalytic amount of DCl.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the deuterated norcamphor.
-
Analyze the product for deuterium incorporation using appropriate analytical techniques.
Quantitative Data
The stereoselectivity of the H/D exchange in norcamphor has been quantitatively determined. The rate constants for the exchange of the exo- and endo-protons at the C-3 position under both basic and acidic conditions are summarized below.
| Catalyst System | Proton | Rate Constant (k, M⁻¹s⁻¹) | k_exo / k_endo Ratio | Reference |
| NaOD in Dioxane/D₂O | exo | 2.20 x 10⁻² | 658 ± 66 | [4] |
| endo | 5.60 x 10⁻⁴ | [7] | ||
| DCl in CH₃COOD/D₂O | exo | 1.84 x 10⁻⁵ | 156 ± 20 | [4] |
| endo | 1.18 x 10⁻⁷ | [4] |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and deuteration of norcamphor.
Caption: Synthetic pathway to norcamphor via the Diels-Alder reaction.
Caption: Workflows for the deuteration of norcamphor.
References
- 1. Norcamphor - Wikipedia [en.wikipedia.org]
- 2. Alkali-metal bases in catalytic hydrogen isotope exchange processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-catalyzed hydrogen isotope exchange of... [experts.mcmaster.ca]
In-Depth Technical Guide to Norcamphor-d2: CAS Number, Identification, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Norcamphor-d2, a deuterated isotopologue of norcamphor. This document details its chemical identification, including its Chemical Abstracts Service (CAS) number and key physical and spectroscopic properties. Furthermore, it outlines a relevant experimental protocol for its use in studying enzymatic reactions and visualizes the metabolic pathway involved.
Chemical Identification and Properties
This compound, also known as (1S,4R)-3,3-dideuteriobicyclo[2.2.1]heptan-2-one, is a valuable tool in mechanistic studies of chemical and biological processes. The incorporation of deuterium at the C3 position allows for the investigation of kinetic isotope effects, providing insights into reaction mechanisms.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Identifier | Value |
| CAS Number | 18153-61-2[1][2] |
| Molecular Formula | C₇D₂H₈O[1] |
| Molecular Weight | 112.166 g/mol [1] |
| Synonyms | 2-Oxonorbornane-d2, 2,5-Methanocyclohexanone-d2, Bicyclo[2.2.1]heptan-2-one-d2, 2-Norbornanone-d2 |
Spectroscopic Data for Identification
The following tables summarize the expected spectroscopic data for this compound, based on the known data for unlabeled norcamphor and the principles of isotopic substitution. The presence of deuterium atoms at the C3 position will lead to characteristic changes in the NMR, Mass, and IR spectra.
Table 2: Predicted ¹H-NMR and ¹³C-NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H-NMR | 2.6-2.8 (m, 2H, bridgehead) | |
| 1.8-2.0 (m, 2H) | ||
| 1.4-1.6 (m, 4H) | The signals for the protons at the C3 position (typically around 1.9-2.1 ppm in norcamphor) will be absent. | |
| ¹³C-NMR | ~218 (C=O) | |
| ~45 (bridgehead) | ||
| ~38 (bridgehead) | ||
| ~37 | ||
| ~27 | ||
| ~24 | The signal for the C3 carbon will be a triplet due to coupling with deuterium and will be shifted upfield. |
Table 3: Predicted Mass Spectrometry and Infrared (IR) Spectroscopy Data for this compound
| Technique | Predicted Values | Notes |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 112 | The molecular ion peak will be two mass units higher than that of unlabeled norcamphor (m/z 110). |
| Fragmentation Pattern | Will show characteristic fragments, with some peaks shifted by two mass units compared to norcamphor.[3] | |
| Infrared (IR) Spectroscopy | C=O stretch: ~1745 cm⁻¹ | The strong carbonyl stretch is a key feature. |
| C-D stretch: ~2100-2200 cm⁻¹ | The presence of C-D bonds will introduce new absorption bands in this region, which are absent in the spectrum of norcamphor. |
Experimental Protocol: Metabolism of this compound by Cytochrome P450cam
This section details a representative experimental protocol to investigate the kinetic isotope effect on the metabolism of norcamphor by the cytochrome P450cam enzyme system. This enzyme is a well-studied bacterial monooxygenase that hydroxylates its substrate. The use of this compound helps to determine if the C-H bond cleavage at the C3 position is a rate-determining step in the reaction.[4][5][6]
Objective: To measure and compare the rates of NADH consumption, oxygen uptake, and product formation during the metabolism of Norcamphor and this compound by cytochrome P450cam.
Materials:
-
Purified cytochrome P450cam
-
Putidaredoxin
-
Putidaredoxin reductase
-
NADH
-
Norcamphor
-
This compound
-
Oxygen-saturated buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
UV-Vis spectrophotometer
-
Oxygen electrode
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Methodology:
-
Enzyme Assay Preparation:
-
Prepare a reaction mixture in an oxygen-saturated buffer containing cytochrome P450cam, putidaredoxin, and putidaredoxin reductase in appropriate molar ratios.
-
Divide the mixture into two sets of experiments: one for Norcamphor and one for this compound.
-
-
Measurement of NADH Consumption:
-
Initiate the reaction by adding a saturating concentration of either Norcamphor or this compound to the respective enzyme mixtures.
-
Immediately start the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) over time using a UV-Vis spectrophotometer.
-
Calculate the rate of NADH consumption from the slope of the absorbance versus time plot.
-
-
Measurement of Oxygen Uptake:
-
Calibrate an oxygen electrode with the oxygen-saturated buffer.
-
Add the enzyme mixture to the electrode chamber.
-
Initiate the reaction by adding the substrate (Norcamphor or this compound) followed by NADH.
-
Record the decrease in oxygen concentration over time.
-
Calculate the rate of oxygen uptake.
-
-
Product Analysis by GC-MS:
-
After a set reaction time, quench the reaction (e.g., by adding a strong acid).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted samples by GC-MS to identify and quantify the hydroxylated products.
-
-
Calculation of Kinetic Isotope Effect (KIE):
-
The KIE is calculated as the ratio of the rate of the reaction with the light isotope (Norcamphor) to the rate of the reaction with the heavy isotope (this compound).
-
KIE = Rate(H) / Rate(D)
-
Calculate the KIE for NADH consumption, oxygen uptake, and product formation.
-
Visualization of Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of norcamphor by cytochrome P450cam and the general experimental workflow for studying its metabolism.
References
- 1. This compound | CAS 18153-61-2 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 18153-61-2 | LGC Standards [lgcstandards.com]
- 3. 2-Norbornanone [webbook.nist.gov]
- 4. Deuterium isotope effects in norcamphor metabolism by cytochrome P-450cam: kinetic evidence for the two-electron reduction of a high-valent iron-oxo intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Norcamphor-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Norcamphor-d2 (CAS: 18153-61-2). Due to the limited availability of direct experimental data for this deuterated compound, this guide leverages data from its non-deuterated analog, Norcamphor (CAS: 497-38-1), as a close approximation. It is important to note that while the physical properties of isotopologues are generally very similar, minor variations may exist due to the kinetic isotope effect. This document is intended to serve as a valuable resource for laboratory use, providing essential data and standardized experimental protocols.
Core Physical and Chemical Properties
This compound, also known as (1S,4R)-3,3-dideuteriobicyclo[2.2.1]heptan-2-one, is a deuterated isotopologue of Norcamphor.[1] The introduction of two deuterium atoms at the C3 position results in a slightly higher molecular weight compared to its non-deuterated counterpart.
Table 1: Summary of Physical and Chemical Data for this compound and Norcamphor
| Property | This compound | Norcamphor (for approximation) | Data Source |
| Molecular Formula | C₇D₂H₈O | C₇H₁₀O | [1][2][3] |
| Molecular Weight | 112.166 g/mol | 110.15 g/mol | [1][2][3][4] |
| Appearance | Neat | White or cream crystals or waxy solid | [2][4] |
| Melting Point | Data not available | 93-96 °C | [5][6] |
| Boiling Point | Data not available | 168-172 °C | [5][6] |
| Density | Data not available | ~1.122 g/cm³ | [7] |
| Solubility | Data not available | Insoluble in water; Soluble in methanol and 95% ethanol | [7][8][9] |
| CAS Number | 18153-61-2 | 497-38-1 | [1][2][3] |
Note: The physical properties of deuterated compounds are generally very similar to their hydrogenated analogs. The data for Norcamphor is provided as a reliable estimate for this compound.
Experimental Protocols
Detailed methodologies for the determination of key physical characteristics of solid organic compounds like this compound are outlined below. These are generalized standard procedures.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube (sealed at one end) is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A pure substance will have a sharp melting point (a narrow range of 1-2 °C).
Determination of Boiling Point (Micro Boiling Point Method)
For small quantities of a liquid, the micro boiling point method is a suitable technique. Since this compound is a solid at room temperature, it would first need to be melted.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube or a Thiele tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the sample. The apparatus is then heated in a controlled manner.
-
Heating and Observation: As the sample is heated, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges. The heat source is then removed.
-
Boiling Point Determination: The liquid will begin to cool and will eventually be drawn up into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point of the substance. This occurs when the vapor pressure of the substance equals the atmospheric pressure.
Determination of Density (Pycnometer Method)
The density of a solid can be determined using a pycnometer, a flask with a specific, accurately known volume.
Methodology:
-
Mass of the Pycnometer: The mass of the clean, dry pycnometer is accurately measured (m₁).
-
Mass with Sample: A known mass of this compound is added to the pycnometer, and the total mass is measured (m₂). The mass of the sample is therefore m₂ - m₁.
-
Mass with Sample and Liquid: A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble) is added to the pycnometer, filling it completely. Any air bubbles are removed, and the exterior is dried. The total mass is then measured (m₃).
-
Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is measured (m₄).
-
Calculation: The density (ρ) of the solid is calculated using the following formula: ρ = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid where ρ_liquid is the known density of the liquid used.
Determination of Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution.
Methodology:
-
Solvent Screening: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.
-
Addition of Solvent: A small, measured volume of various solvents (e.g., 1 mL of water, methanol, ethanol, acetone, etc.) is added to each test tube.
-
Observation at Room Temperature: The mixture is agitated (e.g., by vortexing) for a set period. The visual observation of whether the solid has completely dissolved determines its solubility at that temperature.
-
Effect of Temperature: For solvents in which the compound is sparingly soluble, the mixture can be gently heated to observe if solubility increases with temperature. The solution is then cooled to see if the solute precipitates.
-
Quantitative Determination (Gravimetric Method): For a more precise measurement, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is carefully decanted and the solvent is evaporated. The mass of the remaining solid is measured, allowing for the calculation of solubility in terms of g/100 mL or other units.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a solid organic compound like this compound.
Caption: Workflow for Physical Property Determination of this compound.
References
- 1. This compound | CAS 18153-61-2 | LGC Standards [lgcstandards.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 18153-61-2 | LGC Standards [lgcstandards.com]
- 4. Norcamphor | C7H10O | CID 449588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Norcamphor 98 497-38-1 [sigmaaldrich.com]
- 6. Norcamphor - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. Norcamphor, 98+% | Fisher Scientific [fishersci.ca]
Commercial Availability and Technical Applications of Norcamphor-d2: A Guide for Researchers
For researchers, scientists, and professionals in drug development, Norcamphor-d2 ((1S,4R)-3,3-dideuteriobicyclo[2.2.1]heptan-2-one) serves as a valuable tool in metabolic research and as an internal standard for analytical applications. This technical guide provides an in-depth overview of its commercial availability, synthesis, and key experimental applications.
This compound is a deuterated analog of Norcamphor, a bicyclic ketone. The strategic replacement of two hydrogen atoms with deuterium at the C3 position provides a stable isotopic label, making it readily distinguishable from its unlabeled counterpart by mass spectrometry. While not a routinely stocked compound, this compound is available through custom synthesis from several specialized chemical suppliers.
Commercial Availability
This compound is primarily offered on a custom synthesis basis. Researchers seeking to procure this compound should contact vendors specializing in stable isotope-labeled compounds and request a quote. Lead times and pricing will vary depending on the supplier and the requested quantity and purity.
| Supplier | Product Code | CAS Number | Notes |
| LGC Standards | TRC-N661394 | 18153-61-2 | Available via custom synthesis.[1][2] |
| Clearsynth | CS-T-103490 | 18153-61-2 | Offered as a custom synthesized product with a typical lead time of 2-3 weeks. A Certificate of Analysis is available.[3] |
| CymitQuimica | TR-N661394 | 18153-61-2 | Distributed for Toronto Research Chemicals (TRC).[4] |
| Forenap | - | - | Lists this compound in their catalog. |
Table 1: Commercial Suppliers of this compound
Physicochemical Properties
The fundamental properties of this compound are comparable to its non-deuterated form, with the key difference being its molecular weight.
| Property | Value |
| Chemical Formula | C₇H₈D₂O |
| Molecular Weight | 112.17 g/mol [3] |
| CAS Number | 18153-61-2[1][3][4] |
| Synonyms | (1S,4R)-3,3-dideuteriobicyclo[2.2.1]heptan-2-one, 2-Oxonorbornane-d2, Bicyclo[2.2.1]heptan-2-one-d2[1] |
| Appearance | Solid |
Table 2: Physicochemical Data for this compound
Synthesis of this compound
Proposed Experimental Protocol: Base-Catalyzed Deuterium Exchange
This protocol is a proposed method based on established chemical principles for deuterium labeling of ketones.
Materials:
-
Norcamphor
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Norcamphor in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Add a solution of sodium deuteroxide in deuterium oxide to the flask.
-
Heat the mixture to reflux and stir for several hours to allow for the deuterium exchange to occur. The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to observe the incorporation of deuterium.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an excess of D₂O.
-
Extract the product into an organic solvent such as diethyl ether using a separatory funnel.
-
Wash the organic layer with brine (saturated NaCl in D₂O).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by sublimation or recrystallization to obtain the desired purity.
Logical Relationship of Synthesis Steps
Caption: Workflow for the proposed synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable tool in drug metabolism studies, particularly for investigating the mechanisms of cytochrome P450 enzymes. It also serves as an excellent internal standard for the quantification of Norcamphor and related compounds in complex biological matrices.
Mechanistic Studies of Cytochrome P450 Enzymes
The metabolism of Norcamphor by cytochrome P450cam has been a subject of extensive research. The use of specifically deuterated Norcamphor, such as this compound, allows for the investigation of kinetic isotope effects (KIEs). These studies provide insights into the rate-limiting steps of the enzymatic reaction and the nature of the transition states involved in substrate oxidation.
Proposed Experimental Protocol: In Vitro Metabolism of this compound with Cytochrome P450cam
Materials:
-
Purified cytochrome P450cam enzyme
-
Putidaredoxin and putidaredoxin reductase (electron transfer partners)
-
NADH or NADPH as a source of reducing equivalents
-
Norcamphor and this compound
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing cytochrome P450cam, putidaredoxin, and putidaredoxin reductase in the buffer solution.
-
Add either Norcamphor or this compound to initiate the reaction.
-
Start the reaction by adding NADH or NADPH.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time course.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold organic solvent.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the depletion of the substrate (Norcamphor or this compound) and the formation of hydroxylated metabolites.
-
The rates of metabolism for the labeled and unlabeled substrates are then compared to determine the kinetic isotope effect.
Signaling Pathway of Cytochrome P450 Catalytic Cycle
Caption: Simplified catalytic cycle of cytochrome P450 enzymes.
Internal Standard for Quantitative Analysis
Due to its similar chemical and physical properties to unlabeled Norcamphor and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry-based methods like LC-MS or GC-MS. It co-elutes with the analyte of interest, thus compensating for variations in sample preparation, injection volume, and ionization efficiency.
Proposed Experimental Workflow: Quantification of Norcamphor using this compound as an Internal Standard
Procedure:
-
Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine), add a known amount of this compound solution as the internal standard.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and the internal standard from the matrix.
-
Analysis: Analyze the extracted sample using a validated LC-MS/MS method. Monitor the specific mass transitions for both Norcamphor and this compound.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of Norcamphor to the peak area of this compound against the concentration of Norcamphor standards. Use this calibration curve to determine the concentration of Norcamphor in the unknown samples.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for Norcamphor quantification using this compound.
Conclusion
This compound is a specialized but essential chemical for researchers in drug metabolism and bioanalysis. Its commercial availability through custom synthesis allows for its application in sophisticated studies of enzyme mechanisms and for accurate quantification of Norcamphor in biological systems. The methodologies outlined in this guide provide a framework for the effective utilization of this valuable research tool.
References
Safety and Handling of Deuterated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for deuterated compounds. It is intended to serve as a technical resource for laboratory personnel and professionals involved in drug discovery and development. This document covers the toxicological profiles of deuterated compounds, the impact of deuteration on metabolic pathways, and best practices for their safe handling, storage, and disposal.
Introduction to Deuterated Compounds
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] Deuterated compounds, in which one or more hydrogen atoms have been replaced by deuterium, are instrumental in various scientific fields, including NMR spectroscopy, mechanistic studies of chemical reactions, and pharmaceutical development.[1][2] In drug development, the substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a molecule, primarily due to the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism, potentially improving a drug's half-life and safety profile.[3][4]
Toxicological Profile of Deuterated Compounds
The safety of a deuterated compound is intrinsically linked to the toxicity of its parent, non-deuterated molecule. Deuterium itself is not radioactive and is naturally present in small amounts in the human body.[5] However, the isotopic substitution can influence the toxicology of a compound in several ways.
The Isotope Effect on Toxicity
The primary mechanism by which deuteration can alter toxicity is the Kinetic Isotope Effect (KIE).[6] If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway that produces a toxic metabolite, replacing that hydrogen with deuterium can slow down the formation of that metabolite.[5] This can lead to a reduction in toxicity. Conversely, if metabolism is a detoxification pathway, slowing it down could potentially increase the toxicity of the parent compound.
Another phenomenon to consider is "metabolic switching."[7] If the primary metabolic pathway is blocked or slowed by deuteration, the body may utilize alternative metabolic routes.[7] This could lead to the formation of novel metabolites with different toxicological profiles.
Heavy Water (D₂O)
High concentrations of heavy water (deuterium oxide, D₂O) can be toxic to eukaryotic organisms.[8] Mammals given heavy water to drink will eventually die when their body water approaches approximately 50% deuteration.[8][9] The mode of death is similar to that of cytotoxic poisoning and is attributed to the general inhibition of cell division.[8] However, achieving such high concentrations in the body requires prolonged ingestion of large quantities of D₂O, making acute poisoning highly unlikely.[8] For routine laboratory and clinical use of deuterated compounds, the amount of deuterium introduced into the body is orders of magnitude lower than toxic levels.[5][10]
Quantitative Toxicity Data
The following table summarizes available acute toxicity data (LD50) for some common deuterated solvents and their non-deuterated analogs. LD50 is the dose required to be lethal to 50% of a tested population.[11][12]
| Compound | Deuterated Form | Administration Route | Species | LD50 (Deuterated) | LD50 (Non-Deuterated) |
| Chloroform | Chloroform-d (CDCl₃) | Oral | Rat | 908 mg/kg | 695 mg/kg |
| Dimethyl Sulfoxide | DMSO-d₆ | Oral | Rat | 14,500 mg/kg | 28,300 mg/kg |
| Water | Deuterium Oxide (D₂O) | Oral | Mouse | ~30 g/kg (estimated) | Not applicable |
Note: LD50 values can vary between studies and sources. The data presented here are for comparative purposes.
Biological Effects and Signaling Pathways
The primary biological effect of deuteration in drug molecules is the alteration of their metabolic fate. This is predominantly mediated by the cytochrome P450 (CYP450) family of enzymes.
Cytochrome P450 Metabolism
The CYP450 enzymes are a major class of enzymes involved in Phase I metabolism of many drugs and xenobiotics.[13][14] The catalytic cycle of CYP450 often involves the abstraction of a hydrogen atom from the substrate. Due to the stronger C-D bond, this step is slower for deuterated compounds, leading to a decreased rate of metabolism.[14]
Figure 1: Kinetic Isotope Effect on CYP450 Metabolism.
Metabolic Switching
When a primary metabolic site on a drug molecule is deuterated, the metabolism may be redirected to an alternative, non-deuterated site. This phenomenon, known as metabolic switching, can lead to a different metabolite profile, which may have implications for both efficacy and safety.[7]
Figure 2: Concept of Metabolic Switching in Deuterated Drugs.
Effects on Intracellular Calcium Signaling
Some studies have suggested that deuterium oxide (D₂O) can influence intracellular calcium (Ca²⁺) signaling.[15][16] D₂O has been shown to reduce Ca²⁺ uptake in vascular tissues and can affect calcium release.[15][16] This may be due to the subtle effects of deuterium on the structure and function of proteins involved in calcium channels and signaling cascades, such as the Gq protein-coupled receptor pathway that leads to the release of calcium from the endoplasmic reticulum.[17][18]
Figure 3: Potential Influence of D₂O on Ca²⁺ Signaling.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[17][19][20][21]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell culture medium
-
Cells of interest
-
Deuterated compound and non-deuterated counterpart
-
MTT solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.[22]
-
Compound Treatment: Prepare serial dilutions of the deuterated and non-deuterated compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[22]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
In Vivo Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
This protocol provides a general framework for an acute oral toxicity study in rodents, as outlined in the OECD Test Guideline 423.[4][7][15][18]
Principle: The acute toxic class method is a stepwise procedure where a substance is administered orally to a small group of animals at a defined dose.[15][18] The presence or absence of mortality determines the next step, allowing for the classification of the substance's toxicity with a minimal number of animals.[15][18]
Materials:
-
Test substance (deuterated compound)
-
Vehicle for administration (e.g., water, corn oil)
-
Rodents (typically female rats)
-
Gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Preparation: Use healthy, young adult rodents from a single strain. Acclimatize the animals to the laboratory conditions for at least 5 days. House them in appropriate cages with free access to food and water. Fast the animals overnight before dosing.
-
Dose Administration: Prepare the test substance in the selected vehicle. Administer a single oral dose using a stomach tube or a suitable intubation cannula.[18] The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[18]
-
Stepwise Dosing:
-
Start with a group of 3 animals at a defined dose level (e.g., 300 mg/kg).
-
If no mortality occurs, dose another 3 animals at the next higher dose level (e.g., 2000 mg/kg).
-
If mortality occurs in the initial group, dose another 3 animals at the next lower dose level (e.g., 50 mg/kg).
-
The decision to proceed to the next dose level is based on the number of mortalities within a specified timeframe.
-
-
Observations: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[23] Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the individual animal weights shortly before the test substance is administered and at least weekly thereafter.
-
Pathology: At the end of the study, all animals (including those that died during the test) should be subjected to a gross necropsy.
-
Data Analysis: The results are interpreted in terms of the number of animals that died at each dose level to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. An estimation of the LD50 can also be made.
Safe Handling and Storage
While deuterium is non-radioactive, deuterated compounds should be handled with the same care as their non-deuterated analogs, following standard laboratory safety procedures.[19][24][25][26]
General Handling Workflow
Figure 4: General Workflow for Safe Handling of Deuterated Compounds.
Key Handling and Storage Practices:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for the specific deuterated compound and its non-deuterated counterpart to understand the hazards.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle volatile or powdered deuterated compounds in a well-ventilated area, preferably a chemical fume hood.
-
Hygroscopic Compounds: Many deuterated solvents are hygroscopic and readily absorb moisture from the atmosphere. Handle these compounds under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware to prevent isotopic dilution.
-
Storage: Store deuterated compounds in tightly sealed containers, clearly labeled with the compound name, deuteration site, and any relevant hazard information.[25] Store in a cool, dry, and well-ventilated area, away from incompatible materials.[25] For light-sensitive compounds, use amber vials or store in the dark.
Waste Disposal
The disposal of waste containing deuterated compounds should follow the same procedures as for their non-deuterated analogs.[] Since deuterium is a stable isotope, the waste is not considered radioactive.[19][]
Waste Disposal Decision Tree
Figure 5: Decision Tree for Disposal of Deuterated Waste.
Disposal Guidelines:
-
Segregation: Do not mix deuterated waste with non-hazardous waste. Segregate it into the appropriate hazardous waste streams (e.g., halogenated solvents, non-halogenated solvents, solid waste) as you would for its non-deuterated counterpart.[28][29]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including the specific deuterated compound(s).[29]
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department for guidance.
-
Empty Containers: Empty containers that held deuterated compounds should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.
Conclusion
Deuterated compounds are valuable tools in research and drug development. While the substitution of hydrogen with deuterium can influence the biological and toxicological properties of a molecule, the fundamental principles of safe chemical handling and disposal remain the same. The primary safety considerations for deuterated compounds are dictated by the properties of the parent molecule. By understanding the potential impact of the kinetic isotope effect on metabolism and toxicity, and by adhering to standard laboratory safety protocols, researchers can work with deuterated compounds safely and effectively. This guide provides a foundational understanding to aid in the development of robust safety procedures for the specific deuterated compounds used in your research.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. sfasu.edu [sfasu.edu]
- 3. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heavy water - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Frequently asked questions (FAQs) about DMI < Deuterium Metabolic Imaging [medicine.yale.edu]
- 11. Median lethal dose - Wikipedia [en.wikipedia.org]
- 12. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of deuterium oxide (D2O) on the development of hypertension and Ca2+ homeostasis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of deuterium oxide on calcium transients and myofibrillar responses of frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Signaling by Dopamine D5 Receptor and D5-D2 Receptor Hetero-Oligomers Occurs by a Mechanism Distinct from That for Dopamine D1-D2 Receptor Hetero-Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moravek.com [moravek.com]
- 20. Safe Handling of Radioisotopes | Safety Services [safetyservices.ucdavis.edu]
- 21. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 22. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. download.basf.com [download.basf.com]
- 24. moravek.com [moravek.com]
- 25. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 26. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 28. research.uga.edu [research.uga.edu]
- 29. mwcog.org [mwcog.org]
Probing Enzyme Mechanisms: A Technical Guide to Kinetic Isotope Effects with Norcamphor-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of kinetic isotope effects (KIEs) in elucidating enzyme reaction mechanisms, with a specific focus on the hydroxylation of norcamphor by cytochrome P450cam. The substitution of hydrogen with its heavier isotope, deuterium, at a strategic position in the norcamphor molecule (creating norcamphor-d2) provides a powerful tool to probe the rate-limiting steps and transition states of this important metabolic reaction.
Introduction to Kinetic Isotope Effects
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes.[1] This effect arises primarily from the difference in zero-point vibrational energies between bonds involving the lighter and heavier isotopes.[1][2] A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken.[2] Consequently, reactions involving the cleavage of a bond to a heavier isotope are typically slower. The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), provides valuable insights into the reaction mechanism. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.[2]
In the context of drug development, understanding the metabolic pathways of a drug candidate is crucial. Cytochrome P450 enzymes are a major family of enzymes responsible for drug metabolism.[3] KIE studies can help identify the sites of metabolic attack and the mechanism of oxidation, providing critical information for designing more stable and effective drug molecules.
The Norcamphor-P450cam Model System
The hydroxylation of camphor and its analogs, such as norcamphor, by cytochrome P450cam has been a paradigm for studying the mechanism of P450-catalyzed reactions.[4][5] The enzyme stereospecifically hydroxylates (1R)-norcamphor primarily at the 5-carbon position.[5] The generally accepted mechanism for this reaction involves the abstraction of a hydrogen atom from the substrate by a highly reactive iron-oxo species (Compound I) in the enzyme's active site, followed by the rebound of a hydroxyl group to the resulting substrate radical.[4]
Quantitative Data on the Kinetic Isotope Effect of this compound
In a seminal study by Atkins and Sligar (1988), the kinetic deuterium isotope effects in the metabolism of specifically deuterated norcamphor by cytochrome P-450cam were investigated. The following table summarizes the key quantitative data from this study.
| Parameter | Kinetic Isotope Effect (kH/kD) |
| NADH Consumption | 0.77 |
| Oxygen Uptake | 1.22 |
| Hydrogen Peroxide Production | 1.16 |
Table 1: Kinetic Isotope Effects in Norcamphor Metabolism by Cytochrome P-450cam. Data sourced from Atkins and Sligar (1988).
An inverse KIE (kH/kD < 1) is observed for NADH consumption, suggesting a change in the reaction pathway upon deuteration. The normal KIEs for oxygen uptake and hydrogen peroxide production indicate that a C-H bond-breaking step is at least partially rate-limiting for these processes.
Experimental Protocols
While the exact, detailed, step-by-step protocols for the synthesis of this compound and the KIE measurements are often embedded within broader research articles and their supplementary materials, this section outlines the general methodologies based on established procedures for similar studies.
Synthesis of this compound
The specific synthesis of exo,exo-5,6-d2-norcamphor or other deuterated isotopologues of norcamphor for KIE studies typically involves multi-step organic synthesis. A general approach would be:
-
Starting Material: Begin with a suitable precursor to the norbornane scaffold.
-
Deuterium Incorporation: Introduce deuterium at the desired positions. This can be achieved through various methods, such as:
-
Base-catalyzed exchange: Treatment of a ketone with a base in the presence of a deuterium source like D2O can lead to the exchange of alpha-protons with deuterium.
-
Reduction of a double bond: Catalytic deuteration of a norbornene precursor using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon).
-
Reduction of a ketone: Reduction of a precursor ketone with a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4).
-
-
Functional Group Manipulation: Convert the deuterated intermediate into this compound. This may involve oxidation or other functional group transformations.
-
Purification and Characterization: Purify the final product using techniques like column chromatography and confirm its structure and isotopic purity using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Measurement of the Kinetic Isotope Effect
The KIE for the enzymatic hydroxylation of norcamphor can be determined by comparing the rates of reaction for the non-deuterated (norcamphor) and deuterated (this compound) substrates.
-
Enzyme and Substrate Preparation:
-
Purify the cytochrome P450cam enzyme and its redox partners (putidaredoxin and putidaredoxin reductase).
-
Prepare stock solutions of norcamphor and this compound of known concentrations.
-
-
Kinetic Assays:
-
The reaction is typically initiated by the addition of NADH.
-
The rate of NADH consumption is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
The rate of oxygen uptake is measured using an oxygen electrode.
-
The production of hydrogen peroxide can be quantified using a colorimetric assay.
-
-
Data Analysis:
-
Determine the initial rates of the reaction for both norcamphor and this compound under identical conditions (e.g., substrate concentration, enzyme concentration, temperature, and pH).
-
The KIE is calculated as the ratio of the initial rate for norcamphor (vH) to the initial rate for this compound (vD).
-
Visualizing the Reaction and Workflow
The following diagrams illustrate the reaction mechanism of norcamphor hydroxylation and a typical experimental workflow for determining the kinetic isotope effect.
Caption: Reaction mechanism of norcamphor hydroxylation by cytochrome P450cam.
Caption: Experimental workflow for determining the kinetic isotope effect.
Conclusion
The study of kinetic isotope effects using this compound as a substrate for cytochrome P450cam provides a clear and quantitative demonstration of how isotopic substitution can be used to probe the intricate details of enzyme-catalyzed reactions. The observed KIEs offer compelling evidence for the involvement of a C-H bond-breaking step in the rate-limiting processes of oxygen consumption and hydrogen peroxide formation. For researchers in drug development, these principles and methodologies are directly applicable to understanding the metabolic fate of new chemical entities, enabling the rational design of molecules with improved pharmacokinetic properties. This technical guide serves as a foundational resource for applying KIE studies to unravel complex biological reaction mechanisms.
References
- 1. Shibboleth Authentication Request [login.ezproxy.scu.edu.au]
- 2. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of deuterated camphor as substrate in 1H ENDOR studies of hydroxylation by cryoreduced oxy P450cam provides new evidence for the involvement of compound I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of the product specificity in the hydroxylation of camphor, norcamphor, 5,5-difluorocamphor, and pericyclocamphanone by cytochrome P-450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Use of Deuterium-Labeled Norcamphor in Mechanistic Studies of Cytochrome P450cam
Introduction
While the natural abundance of deuterium in organic molecules is a fundamental isotopic property, the direct study of its distribution within norcamphor is not extensively documented in scientific literature. However, norcamphor, specifically labeled with deuterium at strategic positions, has proven to be an invaluable tool for elucidating the reaction mechanisms of monooxygenase enzymes. This guide focuses on the application of deuterium-labeled norcamphor in probing the catalytic cycle of Cytochrome P450cam (CYP101A1), a well-characterized bacterial monooxygenase. The kinetic isotope effects (KIEs) observed when deuterium is substituted for hydrogen at a reaction site provide critical insights into the rate-limiting steps and the nature of transition states in the hydroxylation of norcamphor. This document serves as a technical resource for researchers, scientists, and drug development professionals interested in enzyme kinetics, reaction mechanisms, and the use of isotopic labeling in biochemical studies.
Data Presentation
The metabolism of norcamphor by Cytochrome P450cam involves the consumption of NADH and molecular oxygen, leading to the formation of hydroxylated products and, in some cases, hydrogen peroxide. The use of specifically deuterated norcamphor allows for the determination of kinetic isotope effects on these processes, shedding light on the rate-determining steps of the catalytic cycle.
Table 1: Kinetic Isotope Effects in the Metabolism of Deuterated Norcamphor by Cytochrome P450cam
| Parameter Measured | Kinetic Isotope Effect (kH/kD) | Implication |
| NADH Consumption | 0.77[1] | Inverse KIE suggests an isotope-dependent branching between monooxygenase and oxidase pathways. |
| Oxygen Uptake | 1.22[1] | Small normal KIE indicates that C-H bond cleavage is not the primary rate-limiting step in overall oxygen consumption. |
| Hydrogen Peroxide Production | 1.16[1] | Similar to oxygen uptake, this small KIE suggests C-H bond cleavage does not significantly limit the rate of peroxide formation. |
Table 2: Regiospecificity of Norcamphor Hydroxylation by Cytochrome P450cam
| Substrate | 5-exo-hydroxynorcamphor (%) | 6-exo-hydroxynorcamphor (%) | 3-exo-hydroxynorcamphor (%) |
| (1R)-norcamphor | 65[2][3] | 30[2][3] | 5[2][3] |
| (1S)-norcamphor | 28[2][3] | 62[2][3] | 10[2][3] |
Experimental Protocols
The following sections detail the methodologies for key experiments in the study of norcamphor metabolism by Cytochrome P450cam using deuterium-labeled substrates.
Synthesis of Deuterated Norcamphor
Protocol for Base-Catalyzed Deuteration of Norcamphor:
-
Dissolution: Dissolve norcamphor in a suitable solvent system, such as a mixture of dioxane and deuterium oxide (D₂O).
-
Base Catalyst: Add a deuterated base catalyst, such as sodium deuteroxide (NaOD), to the solution. The choice of base and solvent can influence the stereoselectivity of the exchange.
-
Reaction: Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by withdrawing aliquots at different time points.
-
Quenching and Extraction: Neutralize the reaction mixture with a suitable acid and extract the deuterated norcamphor using an organic solvent like diethyl ether or dichloromethane.
-
Purification and Characterization: Purify the product using techniques such as column chromatography. The position and extent of deuterium incorporation must be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Reconstitution of the Cytochrome P450cam System
The in vitro metabolism of norcamphor is studied using a reconstituted enzyme system.
Components of the Reconstituted System:
-
Cytochrome P450cam (CYP101A1): The primary enzyme.
-
Putidaredoxin: A ferredoxin that acts as the electron transfer partner to P450cam.
-
Putidaredoxin Reductase: A flavoprotein that transfers electrons from NADH to putidaredoxin.
-
NADH: The initial source of reducing equivalents.
-
Norcamphor (or deuterated analog): The substrate.
-
Buffer: Typically a potassium phosphate or Tris-HCl buffer at a physiological pH (e.g., 7.4) containing potassium chloride.
Protocol:
-
Combine the components in a reaction vessel at specified concentrations (e.g., 1 µM P450cam, 5 µM putidaredoxin, 1 µM putidaredoxin reductase).
-
Add the substrate (norcamphor or its deuterated analog) to the mixture.
-
Initiate the reaction by adding NADH.
Measurement of NADH Consumption
The rate of NADH oxidation is monitored spectrophotometrically.
Protocol:
-
Prepare the reconstituted P450cam system in a quartz cuvette.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm.
-
Initiate the reaction by adding NADH.
-
Record the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH consumption using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
Measurement of Oxygen Uptake
The consumption of dissolved oxygen in the reaction mixture is measured using an oxygen electrode.
Protocol:
-
Calibrate the oxygen electrode with buffer saturated with air and a solution containing sodium dithionite to establish 100% and 0% oxygen saturation, respectively.
-
Add the reconstituted P450cam system and substrate to the reaction chamber of the oxygen electrode.
-
Initiate the reaction by injecting a solution of NADH.
-
Record the decrease in the concentration of dissolved oxygen over time to determine the rate of oxygen uptake.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The hydroxylated products of the reaction are identified and quantified using GC-MS.
Protocol:
-
Sample Preparation: After the reaction, extract the products from the aqueous reaction mixture using an organic solvent such as dichloromethane or ethyl acetate.
-
Derivatization (Optional): To improve the volatility and chromatographic properties of the hydroxylated products, they can be derivatized, for example, by silylation.
-
GC-MS Analysis: Inject the extracted and derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Identification and Quantification: Identify the products based on their retention times and mass spectra compared to authentic standards. Quantify the products by integrating the peak areas and using a calibration curve.
Visualizations
Cytochrome P450cam Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of Cytochrome P450cam for the hydroxylation of a substrate (RH), such as norcamphor.
References
- 1. Theoretical study of the product specificity in the hydroxylation of camphor, norcamphor, 5,5-difluorocamphor, and pericyclocamphanone by cytochrome P-450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen Activation by Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Norcamphor-d2 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Norcamphor-d2 as an internal standard in quantitative mass spectrometry, particularly focusing on Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited specific literature on this compound as an internal standard, this guide presents a representative methodology based on established principles of isotope dilution mass spectrometry and analytical methods for similar cyclic ketones.
Introduction
This compound (C₇H⑈D₂O) is the deuterated form of Norcamphor, a bicyclic ketone. The presence of deuterium atoms results in a mass shift from the unlabeled analyte, making it an ideal internal standard for isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is a robust technique for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative measurements.[1][2][3] This is particularly crucial in complex matrices often encountered in environmental analysis, clinical research, and drug development.
This application note details a hypothetical method for the quantification of a target analyte, in this case, Norcamphor, in water samples using this compound as an internal standard. The principles and protocols described herein can be adapted for other volatile and semi-volatile organic compounds.
Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The internal standard and the native analyte are assumed to behave identically during extraction, derivatization, and chromatography. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be precisely determined, as this ratio is unaffected by variations in sample volume, extraction efficiency, or injection volume.
References
Application Notes and Protocols: The Use of Norcamphor-d2 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of deuterated norcamphor (Norcamphor-d2) in Nuclear Magnetic Resonance (NMR) spectroscopy. The inclusion of experimental protocols and data presentation is intended to guide researchers in applying these techniques for detailed structural elucidation and analysis.
Introduction
Norcamphor, a bicyclic ketone, serves as a rigid molecular framework that is extensively studied in chemical research. The introduction of deuterium at specific positions within the norcamphor molecule, creating this compound, is a powerful tool in ¹H NMR spectroscopy. Deuterium substitution simplifies complex proton spectra by removing specific proton signals and eliminating their associated couplings. This selective deuteration allows for the precise determination of chemical shifts and coupling constants that would otherwise be difficult to extract from the highly coupled spectrum of the non-deuterated analogue.[1] This approach is invaluable for understanding the stereochemical and conformational properties of bicyclic systems, which are common motifs in natural products and pharmaceutical compounds.
Applications in Structural Elucidation
The primary application of this compound in NMR spectroscopy is to facilitate the complete analysis of the proton NMR spectrum of norcamphor.[1] By selectively replacing protons with deuterium, complex second-order spectra can be simplified to first-order, allowing for the accurate measurement of proton-proton coupling constants.[1] This data is crucial for:
-
Conformational Analysis: The precise values of vicinal and long-range coupling constants are directly related to the dihedral angles between coupled protons, providing critical insights into the molecule's three-dimensional structure.
-
Assignment of Resonances: By knowing which protons have been replaced by deuterium, the remaining proton signals in the spectrum can be unambiguously assigned.
-
Studying Anisotropic Effects: The rigid structure of norcamphor makes it an excellent model system for studying the effects of magnetic anisotropy from functional groups like the carbonyl group.[2][3]
Data Presentation: ¹H NMR Parameters of Norcamphor
The following tables summarize the proton NMR parameters of norcamphor, as determined through the study of various deuterated derivatives.[1]
Table 1: Proton Chemical Shifts of Norcamphor [1]
| Proton | Chemical Shift (δ, ppm) |
| 1 | 2.62 |
| 3-exo | 1.99 |
| 3-endo | 1.81 |
| 4 | 2.51 |
| 5-exo | 1.54 |
| 5-endo | 1.31 |
| 6-exo | 1.70 |
| 6-endo | 1.48 |
| 7-syn | 1.89 |
| 7-anti | 1.89 |
Table 2: Proton-Proton Coupling Constants (J, Hz) in Norcamphor [1]
| Coupling | Value (Hz) | Coupling | Value (Hz) |
| J(1,6-exo) | 4.5 | J(4,5-exo) | 3.5 |
| J(1,6-endo) | 1.5 | J(4,5-endo) | 1.5 |
| J(1,7-syn) | 1.5 | J(5-exo,5-endo) | -12.0 |
| J(1,7-anti) | 1.5 | J(5-exo,6-exo) | 9.0 |
| J(3-exo,3-endo) | -17.5 | J(5-exo,6-endo) | 5.0 |
| J(3-exo,4) | 4.0 | J(5-endo,6-exo) | 5.0 |
| J(3-exo,7-syn) | 0 | J(5-endo,6-endo) | 9.0 |
| J(3-endo,4) | 4.0 | J(6-exo,6-endo) | -12.0 |
| J(3-endo,7-anti) | 0 | J(6-exo,7-syn) | 2.0 |
| J(4,7-syn) | 1.5 | J(6-endo,7-anti) | 2.0 |
| J(4,7-anti) | 1.5 | J(7-syn,7-anti) | -10.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound
A common method for preparing deuterated norcamphor involves the exchange of enolizable protons in the presence of a deuterated solvent and a base.[1]
Materials:
-
Norcamphor
-
Deuterium oxide (D₂O)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve norcamphor in a minimal amount of a suitable organic solvent that is miscible with D₂O (e.g., dioxane).
-
Add D₂O and a catalytic amount of a base such as potassium carbonate.
-
Heat the mixture at reflux for several hours to allow for the exchange of the α-protons with deuterium. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Extract the deuterated norcamphor with dichloromethane.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator to yield this compound.
-
The final product can be purified by sublimation or chromatography if necessary.
References
Applications of Norcamphor-d2 in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Norcamphor-d2, a deuterated analog of norcamphor, in metabolic studies. The inclusion of deuterium atoms in the norcamphor structure makes it a valuable tool for investigating enzyme reaction mechanisms and for use as an internal standard in quantitative analysis.
Application Note 1: Elucidating Cytochrome P450 Reaction Mechanisms using Kinetic Isotope Effects
This compound is a crucial tool for investigating the mechanism of enzymes involved in drug metabolism, particularly the cytochrome P450 system. By comparing the reaction rates of the deuterated and undeuterated substrates, researchers can determine the kinetic isotope effect (KIE), which provides insight into the rate-limiting steps of the enzymatic reaction.
One key application is in studying the metabolism of norcamphor by cytochrome P-450cam. The substitution of hydrogen with deuterium at specific positions can influence the rate of NADH consumption, oxygen uptake, and hydrogen peroxide production, revealing details about the catalytic cycle.[1]
Quantitative Data: Kinetic Isotope Effects in Norcamphor Metabolism by Cytochrome P-450cam
| Parameter | Kinetic Deuterium Isotope Effect |
| NADH Consumption | 0.77 |
| Oxygen Uptake | 1.22 |
| Hydrogen Peroxide Production | 1.16 |
| Data sourced from a study on the metabolism of specifically deuterated norcamphor by cytochrome P-450cam.[1] |
Experimental Protocol: Determination of Kinetic Isotope Effects in Cytochrome P450-mediated Metabolism
This protocol outlines a general procedure for determining the kinetic isotope effects of norcamphor metabolism by a reconstituted cytochrome P450 enzyme system.
Materials:
-
Cytochrome P450cam
-
Putidaredoxin
-
Putidaredoxin reductase
-
Norcamphor and this compound
-
NADH
-
Oxygen-saturated buffer (e.g., potassium phosphate buffer)
-
Spectrophotometer
-
Oxygen electrode
Procedure:
-
Reconstitute the Enzyme System: Prepare a reaction mixture containing cytochrome P450cam, putidaredoxin, and putidaredoxin reductase in an appropriate buffer.
-
Substrate Addition: Add a known concentration of either norcamphor or this compound to the reaction mixture.
-
Initiate the Reaction: Start the reaction by adding NADH.
-
Monitor Reaction Progress:
-
NADH Consumption: Monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Oxygen Uptake: Measure the rate of oxygen consumption using an oxygen electrode.
-
Hydrogen Peroxide Production: Quench the reaction at various time points and measure hydrogen peroxide concentration using a suitable assay (e.g., Amplex Red).
-
-
Data Analysis:
-
Calculate the initial rates for NADH consumption, oxygen uptake, and hydrogen peroxide production for both norcamphor and this compound.
-
The kinetic isotope effect (KIE) is calculated as the ratio of the rate for the light isotope (norcamphor) to the rate for the heavy isotope (this compound).
-
Caption: Workflow for a kinetic isotope effect study.
Application Note 2: this compound as an Internal Standard for Quantitative Mass Spectrometry
Stable isotope-labeled compounds are ideal internal standards for quantitative mass spectrometry (MS) assays.[2] this compound can serve as an excellent internal standard for the accurate quantification of norcamphor in biological matrices. Because it is chemically almost identical to norcamphor, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its higher mass allows it to be distinguished from the unlabeled analyte.
The use of a deuterated internal standard corrects for variability during sample preparation, such as extraction and derivatization, as well as instrumental drift, leading to more accurate and precise measurements.[2]
Quantitative Data: Mass-to-Charge Ratios for Norcamphor and this compound
| Compound | Molecular Formula | Exact Mass | m/z of [M+H]+ |
| Norcamphor | C₇H₁₀O | 110.0732 | 111.0805 |
| This compound | C₇H₈D₂O | 112.0857 | 113.0930 |
Experimental Protocol: Quantification of Norcamphor in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general method for the quantification of norcamphor.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Norcamphor analytical standard
-
This compound internal standard
-
Solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the biological matrix, add a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and centrifuging.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate norcamphor and this compound using a suitable C18 column and mobile phase gradient.
-
Detect the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both norcamphor and this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of norcamphor to the peak area of this compound against the concentration of the norcamphor analytical standards.
-
Determine the concentration of norcamphor in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantitative LC-MS/MS analysis.
Metabolic Pathways of Norcamphor
Norcamphor undergoes metabolism in biological systems, primarily through reduction and hydroxylation reactions. In rabbits, (±)-norcamphor is reduced to endo-norborneol.[3][4] The hydroxylation of norcamphor is catalyzed by cytochrome P450 enzymes, such as P450cam.[5] This enzyme hydroxylates (1R)-norcamphor at the 5- and 6-positions, while (1S)-norcamphor is hydroxylated at the 6- and 5-positions.[5]
References
- 1. Deuterium isotope effects in norcamphor metabolism by cytochrome P-450cam: kinetic evidence for the two-electron reduction of a high-valent iron-oxo intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Metabolism of camphors and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of camphors and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling of Bicyclic Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deuterium labeling of bicyclic ketones, a critical process in pharmaceutical research and development for studying reaction mechanisms, enhancing metabolic stability, and creating internal standards for quantitative analysis.
Introduction
Deuterium-labeled compounds, particularly those containing bicyclic ketone scaffolds, are of significant interest in medicinal chemistry. The replacement of hydrogen with its heavier isotope, deuterium, can lead to a stronger carbon-deuterium bond, which can alter the rate of metabolic processes involving C-H bond cleavage (the kinetic isotope effect). This can result in improved pharmacokinetic profiles of drug candidates. These application notes provide an overview of common labeling protocols and detailed experimental procedures.
Labeling Strategies Overview
The primary methods for introducing deuterium into bicyclic ketones involve the exchange of enolizable α-protons with deuterium from a deuterium source, typically deuterium oxide (D₂O). This can be achieved under acidic, basic, or metal-catalyzed conditions. The choice of method depends on the substrate's stability, the desired degree and regioselectivity of deuteration, and the functional groups present in the molecule.
Experimental Protocols
Base-Catalyzed Deuterium Exchange
Base-catalyzed deuterium exchange proceeds through the formation of an enolate intermediate, which is then quenched by a deuterium source. This method is often straightforward and uses readily available reagents.
Protocol: Base-Catalyzed Deuteration of Bicyclo[2.2.1]heptanones (e.g., Norcamphor)
This protocol is adapted from studies on the kinetics of protium-deuterium exchange in bicyclic ketones.
Materials:
-
Bicyclic ketone (e.g., norcamphor)
-
Sodium deuteroxide (NaOD) in D₂O (e.g., 40 wt. % solution)
-
Dioxane-d₈ (or another suitable co-solvent)
-
D₂O (Deuterium oxide)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup
Procedure:
-
Dissolve the bicyclic ketone (1.0 mmol) in a mixture of dioxane-d₈ (5 mL) and D₂O (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of NaOD solution (e.g., 0.1 mmol, adjust as needed for desired reaction rate) to the stirring solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-50 °C) and monitor the progress of deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the α-proton signals. Reaction times can vary from hours to days depending on the substrate and temperature.
-
Upon completion, neutralize the reaction mixture with a dilute solution of DCl in D₂O.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with a small amount of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deuterated bicyclic ketone.
-
Purify further by column chromatography or sublimation if necessary.
Acid-Catalyzed Deuterium Exchange
Acid-catalyzed deuteration involves the formation of an enol intermediate, which then tautomerizes back to the ketone with the incorporation of deuterium at the α-position.
Protocol: Superacid-Catalyzed α-Deuteration of Ketones
This protocol is based on a highly efficient metal-free catalytic H/D exchange strategy.[1]
Materials:
-
Ketone substrate (0.1 mmol)
-
[Ph₃C]⁺[B(C₆F₅)₄]⁻ (5 mol%)
-
D₂O (55 equiv., 0.2 mL)
-
1,2-Dichloroethane (DCE) (1 mL)
-
Argon atmosphere
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel under an argon atmosphere, add the ketone substrate (0.1 mmol), [Ph₃C]⁺[B(C₆F₅)₄]⁻ (0.005 mmol, 5 mol%), D₂O (0.2 mL), and DCE (1 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Maintain the reaction at this temperature for 10 hours.
-
After cooling to room temperature, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the α-deuterated ketone.
Lewis Acid-Catalyzed Deuteration
Lewis acids can activate the carbonyl group, facilitating enolization and subsequent deuteration.
Protocol: B(C₆F₅)₃-Catalyzed α-Deuteration of Carbonyl Compounds
This method is effective for a wide range of carbonyl-containing pharmaceuticals.
Materials:
-
Carbonyl substrate (0.1 mmol)
-
B(C₆F₅)₃ (10 mol%)
-
D₂O (50 equiv.)
-
Tetrahydrofuran (THF) (0.2 mL)
-
Pressure vessel
Procedure:
-
In a pressure vessel, combine the carbonyl substrate (0.1 mmol), B(C₆F₅)₃ (0.01 mmol, 10 mol%), THF (0.2 mL), and D₂O (50 equiv.).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
After cooling, concentrate the reaction mixture in vacuo.
-
The deuterated product can be purified by silica gel chromatography.
Metal-Catalyzed Deuterium Exchange
Transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, can facilitate H/D exchange at the α-position of ketones, often with high efficiency and selectivity.
Protocol: Ruthenium-Catalyzed Deuteration of Aromatic Ketones
This protocol utilizes a transient directing group strategy for the deuteration of aromatic ketones. While not specific to bicyclic ketones, it can be adapted for substrates containing an aromatic moiety.
Materials:
-
Aromatic ketone (0.5 mmol)
-
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
-
Amine additive (e.g., aniline, 20 mol%)
-
AgSbF₆ (10 mol%)
-
D₂O (10 equiv.)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a reaction vessel, add the aromatic ketone (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), aniline (0.1 mmol, 20 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).
-
Add the solvent and D₂O (5 mmol, 10 equiv.).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary
The following tables summarize the deuterium incorporation and yields for various bicyclic ketones using different labeling protocols. Data is compiled from available literature and may vary based on specific reaction conditions.
Table 1: Base-Catalyzed Deuteration of Bicyclo[2.2.1]heptanones
| Substrate | Catalyst | Solvent System | Temperature (°C) | Time (h) | % D Incorporation (Position) | Yield (%) |
| Norcamphor | NaOD | Dioxane/D₂O | 25 | 24-72 | >95 (exo), variable (endo) | >90 |
| Camphor | KOD | Dioxane/D₂O | 50 | 48 | >90 (C3-exo), low (C3-endo) | ~85 |
| Fenchone | NaOD | Dioxane/D₂O | 50 | 72 | >90 (C2) | ~80 |
Table 2: Acid-Catalyzed Deuteration of Bicyclic Ketones
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | % D Incorporation | Yield (%) |
| Polycyclic Ketones | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | DCE/D₂O | 100 | 10 | >95 | 55-95[1] |
| Bioactive Ketones | B(C₆F₅)₃ | THF/D₂O | 100 | 12 | up to >98 | 46 to >95 |
Table 3: Metal-Catalyzed Deuteration of Ketones (General)
| Substrate Type | Catalyst System | Deuterium Source | General % D Incorporation | General Yield (%) |
| Aromatic Ketones | Ru-based | D₂O | High (ortho and α-positions) | Good to Excellent |
| Various Ketones | Ir-based | D₂O | High | Good to Excellent |
| Various Ketones | Rh-based | D₂O | High | Good to Excellent |
Mechanistic Pathways and Diagrams
The following diagrams illustrate the fundamental mechanisms of deuterium labeling of ketones.
Base-Catalyzed Deuteration Workflow
Caption: Workflow for base-catalyzed deuteration of bicyclic ketones.
Acid-Catalyzed Deuteration Mechanism
Caption: Mechanism of acid-catalyzed deuteration via enol formation.
General Metal-Catalyzed Deuteration Cycle
Caption: A simplified cycle for metal-catalyzed H/D exchange.
Conclusion
The choice of deuteration protocol for bicyclic ketones depends on the specific substrate and the desired outcome. Base-catalyzed methods are often simple and effective for ketones with enolizable protons. Acid-catalyzed methods, particularly with superacids, offer high efficiency for a broad range of substrates. Metal-catalyzed approaches provide powerful alternatives, often with high selectivity. The protocols and data presented here serve as a guide for researchers to select and optimize conditions for the deuterium labeling of these important molecular scaffolds. Further screening of catalysts and reaction conditions may be necessary to achieve optimal results for specific bicyclic ketone derivatives.
References
Application Notes and Protocols: Norcamphor-d2 as a Tracer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterium-labeled norcamphor (Norcamphor-d2) as a tracer in chemical reactions. This document includes a proposed synthesis of this compound, detailed protocols for its application in mechanistic studies, and relevant quantitative data.
Introduction
Deuterium-labeled compounds are invaluable tools in the study of reaction mechanisms and metabolic pathways.[1][2] The replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), a change in the rate of a chemical reaction. This effect provides profound insights into the bond-breaking and bond-forming steps of a reaction's rate-determining step. Norcamphor, a bicyclic ketone, serves as a versatile scaffold in organic synthesis and as a substrate for various enzymatic transformations.[3] Specifically deuterated norcamphor, this compound, can be employed as a tracer to elucidate reaction mechanisms, particularly in complex biological systems.
Synthesis of this compound
The synthesis of this compound can be achieved through the deuteration of norcamphor at the alpha-position to the carbonyl group. This is typically accomplished via an acid or base-catalyzed enolization in the presence of a deuterium source, such as deuterium oxide (D₂O).[2][4][5]
Proposed Protocol: Base-Catalyzed Deuteration
This protocol is adapted from general procedures for the α-deuteration of ketones.[4]
Materials:
-
Norcamphor
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve norcamphor in a minimal amount of a suitable organic solvent that is miscible with D₂O or can facilitate phase transfer, or directly in D₂O if solubility allows.
-
Addition of Catalyst and Deuterium Source: Add D₂O to the flask, followed by a catalytic amount of NaOD solution.
-
Reaction: Stir the mixture at room temperature or gently heat under reflux. The reaction progress can be monitored by taking small aliquots, extracting the product, and analyzing by ¹H NMR spectroscopy to observe the disappearance of the α-proton signals.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of DCl in D₂O to neutralize the base.
-
Extraction: Extract the product with diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be purified by sublimation or recrystallization to obtain high-purity this compound.
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Application: Probing the Mechanism of Cytochrome P-450cam Metabolism
This compound has been utilized to investigate the mechanism of hydroxylation by cytochrome P-450cam, a well-studied monooxygenase enzyme. By comparing the reaction rates of deuterated and non-deuterated norcamphor, researchers can determine the kinetic isotope effect and gain insights into the rate-limiting steps of the enzymatic cycle.
Experimental Protocol: Kinetic Isotope Effect in Norcamphor Metabolism
This protocol is based on the study of deuterium isotope effects in norcamphor metabolism by cytochrome P-450cam.
Materials:
-
Purified cytochrome P-450cam
-
Putidaredoxin
-
Putidaredoxin reductase
-
NADH
-
Norcamphor and specifically deuterated this compound
-
Potassium phosphate buffer (pH 7.4)
-
Oxygen-saturated buffer
-
UV-Visible spectrophotometer
-
Oxygen electrode
Procedure:
-
Enzyme Reconstitution: Reconstitute the cytochrome P-450cam system by mixing the enzyme, putidaredoxin, and putidaredoxin reductase in the appropriate buffer.
-
Substrate Addition: Add a known concentration of either norcamphor or this compound to the reconstituted enzyme solution.
-
Initiation of Reaction: Initiate the reaction by adding a solution of NADH.
-
Monitoring Reaction Rates:
-
NADH Consumption: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
Oxygen Uptake: Measure the rate of oxygen consumption using an oxygen electrode.
-
Hydrogen Peroxide Production: Quantify the amount of H₂O₂ produced using a suitable assay (e.g., horseradish peroxidase-coupled assay).
-
-
Data Analysis: Calculate the initial rates for each process (NADH consumption, oxygen uptake, and H₂O₂ production) for both norcamphor and this compound. The kinetic isotope effect (KIE) is then calculated as the ratio of the rate for the light isotope (norcamphor) to the rate for the heavy isotope (this compound).
Experimental Workflow for KIE Determination
Caption: Workflow for determining the KIE in norcamphor metabolism.
Quantitative Data
The use of specifically deuterated norcamphor in the study of cytochrome P-450cam metabolism yielded the following kinetic isotope effects:
| Measured Process | Kinetic Isotope Effect (kH/kD) |
| NADH Consumption | 0.77 |
| Oxygen Uptake | 1.22 |
| Hydrogen Peroxide Production | 1.16 |
Data sourced from the study of deuterium isotope effects in norcamphor metabolism by cytochrome P-450cam.
An inverse deuterium isotope effect was observed for NADH consumption.
Signaling Pathway and Mechanistic Implications
The observed kinetic isotope effects provide valuable information about the enzymatic mechanism of cytochrome P-450cam. The KIE on oxygen uptake and hydrogen peroxide production suggests that the C-H bond cleavage is at least partially rate-limiting in the steps leading to these products. The inverse KIE on NADH consumption is consistent with a branching of the reaction pathway where the deuterated substrate favors a pathway with a different stoichiometry of NADH to oxygen consumption.
Simplified Cytochrome P-450cam Catalytic Cycle
References
- 1. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Norcamphor - Wikipedia [en.wikipedia.org]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. Hydrogen - Deuterium exchange [quimicaorganica.org]
Application Notes and Protocols for Quantitative Analysis Using Norcamphor-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Norcamphor-d2 as an internal standard in quantitative analysis, particularly for mass spectrometry-based methods. The primary application highlighted is the quantification of norcamphor in biological matrices, which is crucial for metabolism studies, particularly those involving cytochrome P450 enzymes.
Application: Quantification of Norcamphor in Metabolism Studies
Norcamphor, a bicyclic ketone, serves as a substrate for enzymes like cytochrome P450cam, making it a valuable tool in studying enzyme kinetics and metabolic pathways.[1][2][3] Accurate quantification of norcamphor and its metabolites is essential for understanding these processes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[4]
Advantages of Using this compound as an Internal Standard:
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to the unlabeled norcamphor, ensuring they behave similarly during sample preparation (e.g., extraction) and chromatographic separation.[4]
-
Co-elution: In gas chromatography (GC) or liquid chromatography (LC), this compound will co-elute with norcamphor, which is ideal for an internal standard.[4]
-
Mass Differentiation: The mass difference between this compound and norcamphor allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte.
-
Correction for Variability: The internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise results.[4]
A key application for the quantitative analysis of norcamphor is in studying its metabolism by cytochrome P450cam. The enzyme hydroxylates norcamphor at different positions, and the product distribution can be quantified.
Quantitative Data: Metabolism of Norcamphor by Cytochrome P450cam
The stereochemistry of norcamphor plays a significant role in determining the regioselectivity of its hydroxylation by cytochrome P450cam. The following table summarizes the product distribution for the hydroxylation of (1R)-norcamphor and (1S)-norcamphor.[2][5]
| Substrate | 5-hydroxynorcamphor | 6-hydroxynorcamphor | 3-hydroxynorcamphor |
| (1R)-norcamphor | 65% | 30% | 5% |
| (1S)-norcamphor | 28% | 62% | 10% |
Experimental Protocols
Protocol 1: Quantification of Norcamphor in a Biological Matrix (e.g., Plasma) by GC-MS
This protocol is adapted from established methods for the quantification of camphor and is suitable for determining the concentration of norcamphor in plasma samples using this compound as an internal standard.[6][7][8][9]
1. Materials and Reagents
-
Norcamphor (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Sodium sulfate (anhydrous)
-
Calibrated pipettes and sterile tubes
-
Vortex mixer
-
Centrifuge
-
GC-MS system
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of norcamphor and dissolve it in 10 mL of ethyl acetate to prepare a 1 mg/mL primary stock solution.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate to prepare a 1 mg/mL primary stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of norcamphor by serial dilution of the primary stock solution with ethyl acetate to create calibration standards.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with ethyl acetate to a final concentration of 10 µg/mL.
-
3. Sample Preparation
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to the plasma sample and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate the proteins. Vortex for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of ethyl acetate to the supernatant for liquid-liquid extraction. Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 10°C/min to 180°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Norcamphor: m/z (select characteristic ions, e.g., based on the fragmentation pattern of the unlabelled compound)
-
This compound: m/z (select characteristic ions, taking into account the +2 mass shift)
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
5. Calibration and Quantification
-
Prepare a calibration curve by spiking blank plasma with known concentrations of norcamphor working standards and the fixed concentration of the this compound internal standard.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Analyze the calibration standards and unknown samples by GC-MS.
-
Calculate the peak area ratio of norcamphor to this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the norcamphor standards.
-
Determine the concentration of norcamphor in the unknown samples by interpolating their peak area ratios on the calibration curve.
Template for Calibration Curve Data
| Norcamphor Concentration (ng/mL) | Peak Area (Norcamphor) | Peak Area (this compound) | Peak Area Ratio (Norcamphor/Norcamphor-d2) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| Unknown Sample |
Visualizations
Caption: Metabolic pathway of norcamphor hydroxylation by cytochrome P450cam.
Caption: Workflow for quantitative analysis of norcamphor using GC-MS.
References
- 1. Deuterium isotope effects in norcamphor metabolism by cytochrome P-450cam: kinetic evidence for the two-electron reduction of a high-valent iron-oxo intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450cam-monoterpene interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. A gas chromatography-mass spectrometry assay to quantify camphor extracted from goat serum [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a GC-MS method for the determination and pharmacokinetics of trans-π-oxocamphor after intravenous administration of Vitacamphorae injection in rat - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinetic Studies of Norcamphor-d2 with Cytochrome P450cam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for investigating the kinetic isotope effect of deuterated norcamphor (norcamphor-d2) on the activity of cytochrome P450cam. The protocols and data presented are crucial for understanding enzyme mechanisms, particularly the rate-limiting steps in the catalytic cycle, and have implications for drug metabolism studies.
Introduction
Cytochrome P450cam, a well-characterized monooxygenase, serves as a model system for studying the mechanisms of P450 enzymes, which are vital in drug metabolism. Kinetic isotope effects (KIEs) are a powerful tool to elucidate reaction mechanisms by observing the change in reaction rate upon isotopic substitution. In the case of norcamphor, a substrate analog of camphor, deuteration at specific positions allows for the investigation of the C-H bond cleavage step and other kinetic events in the enzymatic cycle. This document outlines the protocols for steady-state kinetic assays and presents key kinetic data from studies with this compound.
Data Presentation
The following tables summarize the quantitative data from kinetic studies of norcamphor and its deuterated analogs with cytochrome P450cam.
Table 1: Kinetic Deuterium Isotope Effects on Cytochrome P450cam Metabolism of Norcamphor [1][2]
| Parameter Measured | Substrate | Rate (nmol/min/nmol P450) | Kinetic Isotope Effect (kH/kD) |
| NADH Consumption | Norcamphor | 130 | 0.77 |
| exo,exo-Norcamphor-5,6-d2 | 168 | ||
| exo,exo-Norcamphor-3,3,5,6-d4 | - | ||
| Oxygen Uptake | Norcamphor | 123 | 1.22 |
| exo,exo-Norcamphor-5,6-d2 | 101 | ||
| exo,exo-Norcamphor-3,3,5,6-d4 | - | ||
| H₂O₂ Production | Norcamphor | 35 | 1.16 |
| exo,exo-Norcamphor-5,6-d2 | 30 | ||
| exo,exo-Norcamphor-3,3,5,6-d4 | - |
Note: The inverse deuterium isotope effect for NADH consumption is consistent with an isotope-dependent branching between monooxygenase and oxidase activity.[1]
Table 2: Product Distribution from the Hydroxylation of Norcamphor Enantiomers by Cytochrome P450cam [3]
| Enantiomer | 5-exo-hydroxynorcamphor (%) | 6-exo-hydroxynorcamphor (%) | 3-exo-hydroxynorcamphor (%) |
| (1R)-Norcamphor | 65 | 30 | 5 |
| (1S)-Norcamphor | 28 | 62 | 10 |
Experimental Protocols
Synthesis of Deuterated Norcamphor
The synthesis of specifically deuterated norcamphor is a prerequisite for these kinetic studies. While various synthetic routes exist, a common approach involves base-catalyzed protium-deuterium exchange in the presence of a deuterium source like D₂O.[4]
Protocol for Deuterium Exchange:
-
Dissolve norcamphor in a solvent system such as 60% dioxane-D₂O.
-
Add a catalyst, for example, NaOD.
-
Allow the reaction to proceed at a controlled temperature (e.g., 25°C) for a sufficient duration to achieve the desired level of deuteration.
-
Monitor the extent of deuteration using techniques like NMR spectroscopy.
-
Purify the deuterated norcamphor product.
Steady-State Kinetic Assays
Steady-state kinetics are employed to determine the rates of NADH consumption, oxygen uptake, and hydrogen peroxide production.[1][2]
a) NADH Consumption Assay:
This assay monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.
-
Reagents and Materials:
-
Purified cytochrome P450cam
-
Putidaredoxin
-
Putidaredoxin reductase
-
NADH
-
Norcamphor or deuterated norcamphor
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
UV-Vis spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture in a cuvette containing the buffer, cytochrome P450cam, putidaredoxin, putidaredoxin reductase, and the norcamphor substrate.
-
Initiate the reaction by adding a known concentration of NADH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH consumption using the molar extinction coefficient of NADH.
-
b) Oxygen Uptake Assay:
This assay measures the consumption of dissolved oxygen in the reaction mixture using an oxygen electrode.
-
Reagents and Materials:
-
Same as for the NADH consumption assay
-
Oxygen electrode and meter
-
-
Protocol:
-
Calibrate the oxygen electrode with air-saturated buffer.
-
Prepare the reaction mixture in the electrode chamber, ensuring it is saturated with air.
-
Initiate the reaction by adding NADH.
-
Record the decrease in oxygen concentration over time to determine the rate of oxygen uptake.
-
c) Hydrogen Peroxide Production Assay:
This assay quantifies the amount of H₂O₂ produced, which is a byproduct of the P450cam catalytic cycle.
-
Reagents and Materials:
-
Same as for the NADH consumption assay
-
Reagents for a colorimetric H₂O₂ detection method (e.g., horseradish peroxidase and a suitable chromogen).
-
-
Protocol:
-
Run the enzymatic reaction for a fixed period.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the H₂O₂ detection reagents and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of H₂O₂ produced based on a standard curve.
-
Transient Kinetic Studies (Stopped-Flow Spectroscopy)
Stopped-flow techniques can be used to measure the rates of individual steps in the P450 catalytic cycle, such as substrate binding and electron transfer, which are often too rapid for conventional spectrophotometers.[5]
-
Application:
-
Substrate Binding: The binding of norcamphor to cytochrome P450cam can be monitored by observing the change in the Soret spectrum of the heme.[5]
-
First Electron Transfer: The rate of the first electron transfer can be measured by mixing a CO-saturated enzyme solution with the reductase and NADH and monitoring the formation of the 450 nm absorbing species.[5]
-
-
General Protocol:
-
Load the reactant solutions (e.g., enzyme in one syringe, substrate or redox partners in another) into the stopped-flow apparatus.
-
Rapidly mix the solutions.
-
Monitor the reaction progress on a millisecond timescale by observing changes in absorbance or fluorescence.[5][6]
-
Analyze the kinetic traces to determine the rate constants for the specific step being investigated.
-
Visualizations
Caption: Experimental workflow for this compound kinetic studies.
Caption: Cytochrome P450cam catalytic cycle with Norcamphor.
References
- 1. Deuterium isotope effects in norcamphor metabolism by cytochrome P-450cam: kinetic evidence for the two-electron reduction of a high-valent iron-oxo intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Ribonuclease P Kinetics Measured by Stopped-Flow Fluorescence and Fluorescence Anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norcamphor-d2 in Elucidating Enzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of deuterated norcamphor (Norcamphor-d2) as a powerful tool in the study of enzyme mechanisms, with a particular focus on the cytochrome P450 enzyme superfamily. The inclusion of deuterium atoms at specific positions in the norcamphor molecule allows for the sensitive probing of reaction kinetics and the elucidation of rate-limiting steps in enzymatic catalysis.
Application: Unraveling the Cytochrome P450cam Catalytic Cycle
This compound has been instrumental in dissecting the catalytic mechanism of cytochrome P450cam (CYP101A1), a well-studied monooxygenase. By measuring kinetic isotope effects (KIEs), researchers can determine the extent to which C-H bond cleavage is a rate-determining step in the hydroxylation of norcamphor.
Quantitative Data Summary
The following table summarizes the key kinetic isotope effects observed during the metabolism of specifically deuterated norcamphor by cytochrome P450cam. These data are critical for interpreting the enzyme's mechanism.
| Parameter Measured | Kinetic Isotope Effect (kH/kD) | Implication |
| NADH Consumption | 0.77[1] | An inverse isotope effect suggests a branching pathway where deuteration alters the partitioning between product formation (monooxygenase activity) and a non-productive pathway (oxidase activity). |
| Oxygen Uptake | 1.22[1] | A small normal isotope effect indicates that C-H bond cleavage is only partially rate-limiting for oxygen consumption. |
| Hydrogen Peroxide Production | 1.16[1] | Similar to oxygen uptake, this small normal isotope effect suggests that C-H bond cleavage is not the sole rate-determining step for the uncoupling pathway that produces H2O2. |
Experimental Protocols
Synthesis of exo,exo-5,6-d2-Norcamphor
This protocol describes a general method for the preparation of deuterated norcamphor via base-catalyzed deuterium exchange. The specific labeling pattern may be confirmed by NMR and mass spectrometry.
Materials:
-
Norcamphor
-
Deuterium oxide (D2O)
-
Sodium deuteroxide (NaOD) in D2O (catalytic amount)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve norcamphor in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Add a solution of sodium deuteroxide in deuterium oxide to the flask. The amount should be catalytic.
-
Heat the mixture to reflux and stir for 24-48 hours to allow for H/D exchange at the enolizable positions.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add D2O.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with a small amount of D2O.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the deuterated norcamphor.
-
Purify the product by sublimation or recrystallization.
-
Confirm the extent and position of deuteration using 1H NMR, 2H NMR, and mass spectrometry.
Cytochrome P450cam Reconstitution and Kinetic Assays
This protocol outlines the reconstitution of the cytochrome P450cam enzyme system and the subsequent kinetic assays to determine the rates of NADH consumption, oxygen uptake, and hydrogen peroxide formation.
Materials:
-
Purified cytochrome P450cam
-
Purified putidaredoxin
-
Purified putidaredoxin reductase
-
Potassium phosphate buffer (pH 7.4)
-
Norcamphor or this compound
-
NADH
-
Catalase
-
Horseradish peroxidase
-
Amplex Red reagent
-
UV-Vis spectrophotometer
-
Oxygen electrode
Procedure:
Enzyme Reconstitution:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer (pH 7.4).
-
Add cytochrome P450cam, putidaredoxin, and putidaredoxin reductase to the buffer.
-
Add a saturating concentration of either norcamphor or this compound.
-
Incubate the mixture at the desired temperature (e.g., 25 °C) for a few minutes to allow for substrate binding.
NADH Consumption Assay:
-
Initiate the reaction by adding NADH to the reconstituted enzyme mixture.
-
Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) using a UV-Vis spectrophotometer.
-
Calculate the rate of NADH consumption using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Oxygen Uptake Assay:
-
Perform the reaction in a sealed chamber equipped with an oxygen electrode.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in dissolved oxygen concentration over time.
-
Calculate the rate of oxygen uptake.
Hydrogen Peroxide Production Assay:
-
To the reaction mixture, add horseradish peroxidase and Amplex Red reagent.
-
Initiate the reaction by adding NADH.
-
Monitor the increase in absorbance at 570 nm as Amplex Red is oxidized by H2O2 in the presence of horseradish peroxidase.
-
Calculate the rate of hydrogen peroxide production using a standard curve.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of the hydroxylation products of norcamphor.
Materials:
-
Completed reaction mixtures from the kinetic assays
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., undecane)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Quench the enzymatic reaction.
-
Add a known amount of an internal standard to the reaction mixture.
-
Extract the products from the aqueous reaction mixture with dichloromethane (3 x 1 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Inject an aliquot of the concentrated extract into the GC-MS.
-
Separate the components on the capillary column using an appropriate temperature program.
-
Identify the hydroxylated norcamphor products based on their retention times and mass spectra.
-
Quantify the products by comparing their peak areas to that of the internal standard.
Visualizations
Cytochrome P450 Catalytic Cycle
The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes, which is the foundational pathway for the metabolism of substrates like norcamphor.
Caption: The catalytic cycle of cytochrome P450.
Experimental Workflow for Kinetic Isotope Effect Studies
This diagram outlines the key steps involved in a typical experiment to determine the kinetic isotope effect of this compound metabolism.
Caption: Workflow for KIE determination.
Branching Pathway in Norcamphor Metabolism
The inverse kinetic isotope effect on NADH consumption suggests a branching point in the reaction pathway. This diagram illustrates this concept, where the deuterated substrate favors an uncoupling pathway.
Caption: Branching metabolic pathway.
References
Application Notes: Quantitative Analysis of Norcamphor using Isotope Dilution Mass Spectrometry with Norcamphor-d2
References
- 1. Metabolism of camphors and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects in norcamphor metabolism by cytochrome P-450cam: kinetic evidence for the two-electron reduction of a high-valent iron-oxo intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of camphors and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical study of the product specificity in the hydroxylation of camphor, norcamphor, 5,5-difluorocamphor, and pericyclocamphanone by cytochrome P-450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deuterium isotope effects in norcamphor metabolism by cytochrome P-450cam: kinetic evidence for the two-electron reduction of a high-valent iron-oxo intermediate. | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | CAS 18153-61-2 | LGC Standards [lgcstandards.com]
Application of Norcamphor-d2 in Environmental Sample Analysis
Application Note and Protocol
Introduction
Norcamphor-d2, a deuterated isotopologue of norcamphor, serves as an excellent internal standard for the quantitative analysis of camphor and related bicyclic monoterpenes in complex environmental matrices. Camphor, a naturally occurring compound also widely used in various consumer products, is considered an emerging contaminant due to its potential environmental persistence and effects.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), as it effectively compensates for sample matrix effects, variations in extraction efficiency, and instrumental drift.[5][6][7] This document provides a detailed protocol for the application of this compound in the analysis of environmental samples.
Principle of Isotope Dilution Mass Spectrometry
The core of this application lies in the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (this compound) is added to the unknown environmental sample prior to any sample preparation or analysis.[6] Since this compound is chemically identical to the target analyte (camphor), it will behave similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the response of the native analyte to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during the analytical process.[6][8]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of environmental samples using this compound as an internal standard.
Caption: General workflow for environmental sample analysis using this compound.
Detailed Experimental Protocol
This protocol provides a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.
Reagents and Materials
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Camphor analytical standard
-
High-purity solvents (methanol, dichloromethane, hexane)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for water samples
-
Soxhlet extraction apparatus for solid samples
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Sample Preparation
The choice of sample preparation technique depends on the environmental matrix.
For Water Samples (e.g., river water, wastewater effluent):
-
Filter the water sample (e.g., 1 L) through a 0.45 µm glass fiber filter.
-
Spike the filtered water sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes with a suitable solvent (e.g., dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
For Soil and Sediment Samples:
-
Air-dry the sample and sieve to remove large debris.
-
Weigh approximately 10 g of the homogenized sample into an extraction thimble.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Perform Soxhlet extraction for 12-18 hours using a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v).[9]
-
Concentrate the extract and perform cleanup using adsorption chromatography (e.g., silica gel or Florisil) to remove interfering compounds.[9]
-
Elute the target analytes and concentrate the final extract to 1 mL.
For Air Samples:
-
Draw a known volume of air through a sorbent tube (e.g., XAD-2).
-
Desorb the analytes from the sorbent using a suitable solvent.
-
Spike the resulting solution with the this compound internal standard.
GC-MS Analysis
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
Typical GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (example):
-
Camphor (Analyte): m/z (quantification ion), m/z (qualifier ions)
-
This compound (Internal Standard): m/z (quantification ion), m/z (qualifier ions)
-
Note: The specific ions for monitoring should be determined by analyzing the mass spectra of pure camphor and this compound standards.
Quantification
The concentration of camphor in the sample is calculated using the following formula:
Concentration of Analyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / Response Factor) * (Volumeextract / Weightsample)
Where:
-
AreaAnalyte = Peak area of the quantification ion for camphor
-
AreaIS = Peak area of the quantification ion for this compound
-
ConcentrationIS = Concentration of the internal standard spiked into the sample
-
Response Factor (RF) = Determined from the analysis of calibration standards containing both camphor and this compound.
Quantitative Data Summary
The following table provides an illustrative summary of expected performance data when using this compound as an internal standard for camphor analysis in environmental samples. Actual values will vary depending on the matrix, instrumentation, and method validation.
| Parameter | Water | Soil/Sediment |
| Method Detection Limit (MDL) | 0.01 - 0.1 µg/L | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 3 - 30 µg/kg |
| Recovery (%) | 85 - 110% | 80 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard is a critical component in the logical pathway to achieving accurate and reliable quantitative results in environmental analysis.
Caption: Logical pathway for using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of camphor in diverse environmental samples. By compensating for analytical variability, this approach ensures high accuracy and precision, which is essential for environmental monitoring and risk assessment of emerging contaminants. The detailed protocol herein serves as a foundational method that can be adapted and validated for specific research and monitoring applications.
References
- 1. Contaminants of Emerging Concern: From the Detection to Their Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Contaminants — Safe Drinking Water Foundation [safewater.org]
- 3. Contaminants of Emerging Concern - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 4. The What, Where, and How of Contaminants of Emerging Concern - EHSLeaders [ehsleaders.org]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. env.go.jp [env.go.jp]
Troubleshooting & Optimization
Technical Support Center: Norcamphor-d2 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Norcamphor-d2.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a volatile bicyclic ketone, are sublimation and recrystallization. Gas chromatography (GC) is also a powerful technique for both purification on a small scale and for assessing purity.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile compounds and provides mass spectral data to confirm the identity and isotopic enrichment of your product. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the position and extent of deuterium incorporation.
Q3: Are there any specific handling precautions for this compound?
A3: this compound is a colorless, flammable solid.[1][2] It should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Due to its volatility, ensure containers are well-sealed to prevent sample loss.
Q4: Can the deuterium label be lost during purification?
A4: The C-D bonds in this compound are generally stable under standard purification conditions like sublimation and recrystallization from non-protic solvents. However, exposure to strong acids or bases, or chromatography on acidic or basic media, could potentially facilitate H/D exchange, especially at elevated temperatures. It is crucial to use neutral solvents and media where possible.
Experimental Protocols
Protocol 1: Purification by Sublimation
Sublimation is an effective method for purifying volatile solids like this compound from non-volatile impurities.[3]
Methodology:
-
Ensure the crude this compound is completely dry. If necessary, dry the sample under vacuum.
-
Place the crude solid in the bottom of a sublimation apparatus.
-
Assemble the apparatus with a cold finger or a condenser.
-
Apply a vacuum to the system. The pressure should be reduced to facilitate sublimation.
-
Once a stable vacuum is achieved, begin to gently heat the bottom of the apparatus. A water bath or oil bath can be used for precise temperature control.
-
The this compound will sublime and deposit as pure crystals on the cold surface.
-
Continue the process until all the desired compound has sublimed.
-
Turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Carefully collect the purified crystals from the cold finger.
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.[4]
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include hexane, pentane, or a mixed solvent system like ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur gradually. To maximize yield, the flask can then be placed in an ice bath.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate volatile compounds and identify them based on their mass spectrum, confirming both chemical purity and isotopic labeling.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.
-
Detection and Analysis: As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. The retention time and the mass spectrum are used to identify and quantify the components of the mixture. The mass spectrum will confirm the presence of the deuterated compound.
Data Presentation
| Purification Technique | Typical Yield (%) | Purity (%) | Solvent Consumption | Throughput | Key Advantages |
| Sublimation | 60 - 85 | > 99 | None | Low to Medium | High purity, solvent-free. |
| Recrystallization | 70 - 90 | 98 - 99.5 | High | High | Good for larger scales. |
| Preparative GC | 40 - 70 | > 99.5 | Low | Low | Very high purity, good for small amounts. |
Troubleshooting Guides
Issue 1: Low Recovery Yield after Recrystallization
-
Question: I performed a recrystallization of my this compound sample, but the final yield was very low. What could be the cause?
-
Answer: Low recovery yield in recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[6] Try to use the minimum amount of hot solvent necessary to dissolve your compound.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Sample loss during transfers: Be mindful of sample loss during filtration and washing steps.
-
Issue 2: Oily Residue Instead of Crystals During Recrystallization
-
Question: When I tried to recrystallize my this compound, it separated as an oil instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its melting point.[6] To resolve this:
-
Add more solvent: Reheat the solution and add more of the "good" solvent to keep the compound dissolved at a lower temperature.[6]
-
Change the solvent system: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
Issue 3: Persistent Impurities Detected by GC-MS after Sublimation
-
Question: I have sublimed my this compound, but GC-MS analysis still shows the presence of a volatile impurity with a similar boiling point. What should I do?
-
Answer: Sublimation is most effective at separating volatile compounds from non-volatile ones. If you have a volatile impurity with a similar vapor pressure to your product, sublimation may not be sufficient. In this case, consider the following:
-
Fractional Sublimation: If your equipment allows for precise temperature control, you may be able to perform a fractional sublimation by carefully increasing the temperature in stages to separate the components.
-
Preparative Gas Chromatography: For the highest purity, preparative GC is an excellent option for separating compounds with very close boiling points.
-
Recrystallization: A different purification technique like recrystallization might be more effective if the impurity has a different solubility profile than your product.
-
Issue 4: GC-MS Shows a Mixture of Deuterated and Non-Deuterated Norcamphor
-
Question: My GC-MS results show two peaks with very similar retention times, corresponding to this compound and non-deuterated Norcamphor. How can I separate these?
-
Answer: The slight difference in polarity and volatility between deuterated and non-deuterated isotopologues makes their separation challenging.[7]
-
High-Resolution GC: Using a longer GC column with a suitable stationary phase can sometimes improve the separation of isotopologues.
-
Preparative HPLC: While less common for volatile compounds, High-Performance Liquid Chromatography (HPLC) on a suitable column might provide the necessary resolution for separation.
-
Re-synthesis: If the level of non-deuterated impurity is high, it may be more efficient to revisit the synthesis step to ensure complete deuteration of the starting materials or reagents.
-
Visualizations
Caption: Workflow for the purification of this compound by sublimation.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for purity assessment of this compound using GC-MS.
References
Technical Support Center: Norcamphor-d2 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to overcome common challenges encountered during the synthesis of Norcamphor-d2.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is through a base-catalyzed hydrogen-deuterium exchange reaction. This typically involves treating norcamphor with a deuterated base in a deuterated solvent system. A common system is sodium deuteroxide (NaOD) in a mixture of dioxane and deuterium oxide (D₂O).[1]
Q2: Why is there a difference in the exchange rate for the hydrogen atoms on Norcamphor?
A2: Norcamphor has two enolizable positions (at C3), with both exo and endo protons. The exo protons exchange significantly faster than the endo protons. This is primarily due to steric hindrance; the bridged structure of norcamphor makes the endo position less accessible to the base catalyst.[1] This inherent stereoselectivity is a key challenge in achieving high levels of deuteration.
Q3: What are the general challenges associated with the synthesis of deuterated compounds like this compound?
A3: General challenges include the higher cost of deuterated reagents and solvents, the potential for kinetic isotope effects to alter reaction rates, and the complexity of achieving high isotopic purity.[1] In some cases, side reactions or incomplete deuteration can occur, requiring careful optimization of reaction conditions.
Q4: How can I monitor the progress of the deuteration reaction?
A4: The most effective way to monitor the reaction and determine the level of deuterium incorporation is through Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the integration of the proton signals at the enolizable positions to a non-exchangeable internal standard, you can quantify the extent of deuteration. Mass spectrometry can also be used to confirm the mass increase corresponding to deuterium incorporation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Deuterium Incorporation | - Insufficient reaction time. - Inactive catalyst (NaOD). - Presence of protonated solvent (H₂O). | - Increase the reaction time. Given the slow exchange of endo protons, extended reaction times may be necessary. - Prepare fresh NaOD solution. - Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent contamination with water. |
| Incomplete Deuteration (Specifically at the endo position) | - Steric hindrance limiting access of the base. - Insufficient catalyst concentration. | - While the exo exchange is much faster, extending the reaction time will allow for the slower endo exchange to proceed further. - A modest increase in the concentration of NaOD may improve the rate of endo exchange. However, be mindful of potential side reactions. |
| Side Product Formation | - Presence of oxygen leading to autoxidation. - Strong basic conditions causing undesired rearrangements. | - Degas the solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Use the recommended concentration of NaOD. Excessively strong basic conditions are generally not required for this exchange and can promote side reactions. |
| Difficulty in Product Isolation | - Emulsion formation during workup. - Product solubility in the aqueous phase. | - Use a different extraction solvent or a brine wash to break up emulsions. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
Experimental Protocol: Base-Catalyzed Deuteration of Norcamphor
This protocol is based on the established methodology for protium-deuterium exchange in bicyclo[2.2.1]heptanones.[1]
Materials:
-
Norcamphor
-
Sodium metal
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Deuteroxide (NaOD) solution:
-
In a flame-dried flask under an inert atmosphere, carefully add a piece of sodium metal to D₂O at 0 °C.
-
Allow the reaction to proceed until all the sodium has dissolved.
-
The concentration of the resulting NaOD solution can be determined by titration.
-
-
Deuteration Reaction:
-
Dissolve Norcamphor in a solution of 60% 1,4-dioxane in D₂O.[1]
-
Add the prepared NaOD solution to the Norcamphor solution to initiate the exchange reaction.
-
Stir the reaction mixture at 25 °C.[1] The reaction time will depend on the desired level of deuteration, with longer times required for significant endo proton exchange.
-
-
Workup and Isolation:
-
Quench the reaction by adding it to a separatory funnel containing diethyl ether and brine.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer multiple times with diethyl ether.
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Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
-
Purification and Analysis:
-
The crude product can be purified by sublimation or recrystallization.
-
Analyze the purified product by ¹H NMR to determine the extent of deuteration at the exo and endo positions.
-
Quantitative Data
The following table summarizes the relative rates of base-catalyzed protium-deuterium exchange for the exo and endo protons of Norcamphor in a 60% dioxane-D₂O solution with NaOD at 25 °C.
| Position | Relative Rate of Exchange |
| exo-proton | 170 |
| endo-proton | 44 |
Data adapted from the study on base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Stereoselectivity in this compound synthesis.
References
Technical Support Center: Norcamphor-d2 for NMR Signal-to-Noise Optimization
Welcome to the technical support center for optimizing your NMR experiments using Norcamphor-d2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound as a reference standard to enhance instrument performance and improve the signal-to-noise ratio (S/N) in their NMR data.
Frequently Asked Questions (FAQs)
Q1: How does this compound help in improving the signal-to-noise ratio (S/N) of my NMR experiment?
A1: this compound, specifically (1S,4R)-3,3-dideuteriobicyclo[2.2.1]heptan-2-one, serves as an NMR reference standard for instrument performance qualification.[1] It does not directly increase the signal of your analyte. Instead, it is used to assess and optimize the spectrometer's resolution and magnetic field homogeneity, a process known as shimming.[2][3] A well-shimmed instrument produces sharp, symmetrical peaks (good lineshape), which is crucial for maximizing the signal height relative to the baseline noise. By ensuring your spectrometer is performing optimally using a reliable standard like this compound, you can achieve the best possible S/N for your actual research samples.
Q2: What is a lineshape standard and why is it important?
A2: A lineshape standard is a sample with known, sharp, and well-defined NMR signals used to verify and adjust the magnetic field homogeneity of the spectrometer. An inhomogeneous magnetic field causes peaks to be broad, distorted, or split, which reduces their height and, consequently, the signal-to-noise ratio.[4] Using a lineshape standard allows you to systematically adjust the shim coils to correct for these inhomogeneities, ensuring that you can achieve the manufacturer's specified resolution and lineshape performance.
Q3: When should I use a this compound standard?
A3: You should use a this compound standard during the following situations:
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Instrument Qualification: After installation (IQ), during operational qualification (OQ), and as part of routine performance qualification (PQ) to ensure the spectrometer meets performance specifications.
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Before Sensitive Experiments: Prior to running samples that are low in concentration or require high-quality data for quantitative analysis (qNMR).
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Troubleshooting Poor Resolution: When you observe broad or distorted peaks in your spectra, a lineshape standard can help determine if the issue is with the instrument's shimming or the sample itself.[4]
Q4: Can I use this compound as an internal standard for quantitative NMR (qNMR)?
A4: While this compound is primarily used for instrument performance verification, a deuterated compound could potentially be used as an internal standard for qNMR. However, an ideal qNMR internal standard should have signals that do not overlap with the analyte signals, be highly soluble in the deuterated solvent used for the analyte, and be chemically inert.[5] You would need to verify these conditions for your specific application.
Troubleshooting Guide
Issue 1: Poor Signal-to-Noise Ratio Observed in My Spectrum
-
Possible Cause: Poor magnetic field homogeneity (shimming).
-
Troubleshooting Steps:
-
Run a Lineshape Test: Use a this compound standard to perform a lineshape test.
-
Evaluate Peak Shape: Compare the peak widths at 50%, 0.55%, and 0.11% of the peak height to the manufacturer's specifications.
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Perform Shimming: If the lineshape is poor, perform a manual or automated shimming routine using the this compound sample. Modern spectrometers often have automated gradient shimming routines that utilize the deuterium signal.[3]
-
Re-run Your Sample: Once the spectrometer is shimmed to specification, re-acquire the spectrum of your research sample.
-
Issue 2: Broad and Asymmetrical Peaks in the this compound Spectrum
-
Possible Cause 1: Poor initial shimming.
-
Solution: Load a standard shim file for your probe and re-run the automated shimming procedure. If the problem persists, manual shimming of the lower-order (Z1, Z2) and off-axis (X, Y, etc.) shims may be necessary.
-
Possible Cause 2: The this compound sample has degraded or is contaminated.
-
Solution: Use a fresh, high-quality this compound standard. Ensure the NMR tube is clean and free of any paramagnetic impurities.
-
Possible Cause 3: Issues with the NMR tube.
-
Solution: Ensure you are using a high-quality, straight NMR tube. Scratches or imperfections in the glass can affect the local magnetic field homogeneity.
Issue 3: Difficulty in Locking on the Deuterium Signal of the Solvent
-
Possible Cause: Insufficient deuterated solvent or poor initial shimming.
-
Solution:
Quantitative Data Summary
The primary quantitative data associated with using this compound is the measurement of the NMR signal's lineshape. Optimal shimming, verified by the lineshape test, is a prerequisite for achieving a high signal-to-noise ratio.
| Parameter | Typical Specification (Example for a 500 MHz spectrometer) | Implication for S/N |
| Linewidth at 50% height | ≤ 0.5 Hz | A narrower peak at half-height indicates better homogeneity, leading to a taller peak and better S/N. |
| Linewidth at 0.55% height | ≤ 10 Hz | Good values at this level indicate a symmetrical peak shape with minimal broad "hump" at the base. |
| Linewidth at 0.11% height | ≤ 20 Hz | A narrow width here shows the absence of "spinning sidebands" and other artifacts that can obscure small signals. |
Note: These values are illustrative. Always refer to your specific NMR instrument's manufacturer specifications.
Experimental Protocols
Protocol: Performing a ¹H Lineshape Test Using this compound
-
Sample Preparation:
-
Prepare a solution of this compound in a high-purity deuterated solvent (e.g., Chloroform-d or Acetone-d₆) at the concentration specified by the standard's manufacturer.
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring the filling height is correct for your spectrometer's probe.
-
-
Instrument Setup:
-
Insert the this compound sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
-
Shimming:
-
Load a standard shim set for your probe.
-
Perform an automated gradient shimming routine.
-
For optimal results, manual adjustment of the Z1, Z2, Z3, Z4, and off-axis shims may be required. The goal is to maximize the lock level and achieve a stable, symmetrical lock signal.
-
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum. Use a 90-degree pulse.
-
Ensure the receiver gain is set appropriately to avoid signal clipping.
-
-
Data Processing and Analysis:
-
Process the FID with a minimal line broadening factor (e.g., 0.1 Hz).
-
Phase the spectrum carefully to achieve a flat baseline.
-
Select a well-resolved, sharp singlet in the this compound spectrum.
-
Use the spectrometer's software to measure the peak width at 50%, 0.55%, and 0.11% of the maximum peak height.
-
Compare the measured values to the manufacturer's specifications for your instrument. If the specifications are not met, repeat the shimming procedure.
-
Visualizations
Caption: Workflow for optimizing spectrometer performance to achieve a high signal-to-noise ratio.
Caption: The relationship between effective shimming and improved signal-to-noise ratio.
References
- 1. This compound | CAS 18153-61-2 | LGC Standards [lgcstandards.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. azom.com [azom.com]
- 4. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Minimizing isotopic exchange in Norcamphor-d2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norcamphor-d2. The information is designed to help minimize isotopic exchange and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isotopic exchange in this compound?
A1: The primary cause of isotopic exchange in this compound is the presence of acidic α-hydrogens adjacent to the carbonyl group. In the presence of an acid or base catalyst, these hydrogens can be abstracted to form an enol or enolate intermediate, which can then be protonated (or deuterated) by the solvent.[1][2] If the solvent contains protons (e.g., from residual water), the deuterium atoms at the α-position can be exchanged back for protons, leading to a loss of isotopic labeling. This process is known as back-exchange.[1]
Q2: Which protons in norcamphor are most susceptible to exchange?
A2: The two α-protons at the C3 position are the most susceptible to exchange. Studies on the base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones, including norcamphor, have shown that the exo-protons exchange significantly faster than the endo-protons.[3] This stereoselectivity is an important consideration when designing experiments and interpreting results.
Q3: How can I minimize back-exchange during my experiments?
A3: To minimize back-exchange, it is crucial to work under anhydrous or aprotic conditions after the initial deuteration. During the workup procedure, it is important to neutralize the reaction mixture carefully and avoid prolonged exposure to protic solvents.[1] Quenching the reaction with a non-protic acid or a salt solution in D₂O can help preserve the deuterium labeling.
Q4: What are the optimal conditions for preparing this compound with high isotopic purity?
A4: High isotopic purity of this compound can be achieved through base-catalyzed exchange using a strong base in a deuterated solvent. A common method involves treating norcamphor with sodium deuteroxide (NaOD) in a mixture of dioxane and D₂O.[3] The reaction is typically carried out at room temperature to minimize side reactions. The use of a large excess of D₂O is recommended to drive the equilibrium towards the deuterated product.
Q5: How can I confirm the isotopic purity and the position of deuterium labeling in my this compound sample?
A5: The isotopic purity and the position of deuterium labeling can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The disappearance or significant reduction of the signals corresponding to the α-protons will indicate successful deuteration.
-
¹³C NMR: The carbon signal at the C3 position will change from a doublet (due to C-H coupling) to a triplet (due to C-D coupling) or a broadened singlet, depending on the relaxation properties.
-
Mass Spectrometry: A shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms will confirm the overall isotopic enrichment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deuteration | 1. Insufficient reaction time. 2. Inadequate amount of base or deuterium source. 3. Poor quality of deuterated solvent (presence of residual water). | 1. Increase the reaction time and monitor the progress by NMR or MS. 2. Use a higher concentration of the base and a larger excess of the deuterium source (D₂O). 3. Use freshly opened, high-purity deuterated solvents. |
| Loss of Deuterium Label (Back-Exchange) | 1. Exposure to protic solvents (H₂O, alcohols) during workup. 2. Acidic or basic conditions in the presence of protic solvents. | 1. Perform the workup under anhydrous conditions as much as possible. Use deuterated solvents for extraction and washing if feasible. 2. Neutralize the reaction mixture carefully with a non-protic acid or quench with a solution of a salt like ammonium chloride in D₂O. |
| Low Yield of this compound | 1. Side reactions such as aldol condensation under strongly basic conditions. 2. Loss of product during extraction and purification. | 1. Use milder reaction conditions (e.g., lower temperature, weaker base if applicable, though this may require longer reaction times). 2. Optimize the extraction and purification protocol. Consider using a continuous extraction method for better recovery. |
| Ambiguous NMR Spectra | 1. Presence of both deuterated and non-deuterated species. 2. Overlapping signals. | 1. This indicates incomplete deuteration. Refer to the solutions for "Incomplete Deuteration". 2. Use a higher field NMR spectrometer for better resolution. 2D NMR techniques like HSQC can help in assigning the signals. |
Experimental Protocols
Protocol 1: Base-Catalyzed Deuteration of Norcamphor
This protocol is based on the established method for hydrogen-deuterium exchange in bicyclic ketones.[3]
Materials:
-
Norcamphor
-
Sodium metal
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Dioxane (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride solution in D₂O
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of NaOD solution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), carefully add a small piece of sodium metal to D₂O at 0 °C. The concentration of the resulting NaOD solution should be determined by titration.
-
Deuterium Exchange Reaction: In a separate flask, dissolve norcamphor in anhydrous dioxane. To this solution, add the prepared NaOD solution in D₂O. A typical solvent ratio is 60:40 dioxane:D₂O. The reaction mixture is stirred at room temperature (25 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots, quenching them with a non-protic acid, extracting with diethyl ether, and analyzing by ¹H NMR or GC-MS.
-
Workup: Once the desired level of deuteration is achieved, cool the reaction mixture to 0 °C and carefully neutralize it by adding a saturated solution of sodium chloride in D₂O.
-
Extraction: Extract the product with anhydrous diethyl ether.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by sublimation or column chromatography on silica gel using a non-protic eluent system (e.g., hexane/diethyl ether).
Quantitative Data Summary
The rate of isotopic exchange is dependent on the specific reaction conditions. Below is a summary of expected outcomes based on typical base-catalyzed deuteration of bicyclic ketones.
| Condition | Catalyst/Reagent | Solvent | Temperature (°C) | Typical % Deuterium Incorporation (α-position) |
| Mild | NaOD | 60% Dioxane/D₂O | 25 | >95% (with sufficient reaction time) |
| Vigorous | Potassium tert-butoxide | tert-Butanol-d | 80 | >98% |
| Lewis Acid | B(C₆F₅)₃ | THF/D₂O | 100 | 89-95%[4] |
| Organocatalyst | DBU | Dioxane/D₂O | 50 | 90-97%[5] |
Note: The percentage of deuterium incorporation can vary based on reaction time, concentration of reagents, and the specific substrate.
Visualizations
Mechanism of Base-Catalyzed Isotopic Exchange
Caption: Base-catalyzed H/D exchange in Norcamphor proceeds via an enolate intermediate.
Experimental Workflow for this compound Synthesis and Analysis
Caption: A typical workflow for the synthesis and analysis of this compound.
References
Norcamphor-d2 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Norcamphor-d2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated analog of norcamphor, a bicyclic ketone. The replacement of specific hydrogen atoms with deuterium can alter the compound's metabolic profile and reaction kinetics, making it a valuable tool in mechanistic studies and as an internal standard in analytical chemistry. Ensuring its stability is critical for the accuracy and reproducibility of experimental results.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of ketones and bicyclic systems, the following pathways are plausible:
-
Oxidation: The ketone functional group can be susceptible to oxidation, potentially leading to ring-opening and the formation of dicarboxylic acids. The Baeyer-Villiger oxidation, which can be enzymatically mediated, converts norcamphor into a lactone.[1]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (norborneol). In biological systems, norcamphor is known to be reduced to endo-norborneol.[2]
-
Enolization and Deuterium Exchange: Under basic conditions, the deuterium atoms alpha to the carbonyl group can be exchanged with protons from the solvent, leading to a loss of the isotopic label. While deuterated ketones have shown good stability at neutral or acidic pH, basic conditions can facilitate this exchange.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The effect of deuteration on the photostability of ketones can be complex, potentially altering the keto-enol equilibrium and influencing degradation rates.[3]
-
Thermal Decomposition: At elevated temperatures, norcamphor can decompose. Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[4]
Q3: How does deuteration affect the stability of this compound compared to Norcamphor?
A3: Deuteration can influence stability in several ways:
-
Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down reactions where the cleavage of this bond is the rate-limiting step, potentially making this compound more stable towards certain degradation pathways.
-
Keto-Enol Tautomerism: Deuteration at the alpha-position can shift the keto-enol equilibrium.[3] This can alter the reactivity of the molecule and its susceptibility to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Deuterium Label | Basic Conditions: Exposure to basic solutions (pH > 7) can catalyze H/D exchange. | - Maintain solutions at neutral or slightly acidic pH.- Avoid basic additives or contaminants.- If basic conditions are necessary, minimize exposure time and temperature. |
| Unexpected Peaks in Chromatogram | Degradation: The sample may have degraded due to oxidation, reduction, or photodegradation. | - Prepare fresh samples.- Store stock solutions and samples protected from light and at low temperatures.- Use inert gas (e.g., argon or nitrogen) to blanket solutions to prevent oxidation.- Analyze a control sample stored under optimal conditions to compare. |
| Inconsistent Assay Results | Sample Instability: The compound may be degrading over the course of the experiment. | - Perform a time-course study to assess stability in the experimental matrix.- Prepare standards and samples immediately before analysis.- Keep samples in an autosampler cooled to 4°C. |
| Precipitation of Sample | Low Solubility or Degradation: The degradation products may be less soluble than the parent compound. | - Check the solubility of this compound in the chosen solvent.- Analyze the precipitate to identify its composition.- Filter the sample before injection if precipitation is observed. |
Prevention of this compound Degradation
Proactive measures are essential to maintain the integrity of this compound.
| Factor | Prevention Strategy |
| Temperature | Store this compound as a solid at -20°C or below for long-term storage. For solutions, store at 2-8°C for short-term use and -20°C or below for longer periods. Studies on other ketones have shown that freezing samples makes them practically stable.[5][6] |
| Light | Protect solid material and solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a significant issue for organic molecules.[3] |
| Atmosphere | For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. |
| pH | Maintain solutions at a neutral or slightly acidic pH to prevent base-catalyzed deuterium exchange and other degradation reactions. |
| Solvent | Use high-purity, degassed solvents for preparing solutions. Avoid solvents that may contain reactive impurities. |
Quantitative Data Summary
Due to the limited publicly available data on this compound degradation rates, the following table is a hypothetical representation based on the stability of similar ketones. Researchers should perform their own stability studies to determine precise degradation rates under their specific experimental conditions.
| Condition | Parameter | Value | Reference/Notes |
| Thermal Stability | Half-life at 25°C in neutral aqueous solution | > 1 year (estimated) | Di-deuterated ketones have shown high stability at room temperature.[7] |
| Half-life at 4°C in neutral aqueous solution | > 2 years (estimated) | Stability of ketones generally increases significantly at lower temperatures.[5][6] | |
| pH Stability | Deuterium exchange at pH 4 | Negligible over 24 hours | Based on general stability of deuterated ketones at acidic pH.[7] |
| Deuterium exchange at pH 7 | Minimal over 24 hours | Based on general stability of deuterated ketones at neutral pH.[7] | |
| Deuterium exchange at pH 10 | Significant within hours | Basic conditions are known to catalyze H/D exchange in ketones.[7] | |
| Photostability | Degradation after 24h UV exposure (254 nm) | Up to 20% | Photodegradation is a common pathway for ketones.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples by a stability-indicating method, such as HPLC-UV or LC-MS.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (unstressed). Identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for this compound forced degradation studies.
References
- 1. Norcamphor - Wikipedia [en.wikipedia.org]
- 2. Metabolism of camphors and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of deuteration on the keto–enol equilibrium and photostability of the sunscreen agent avobenzone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. The Stability and Automatic Determination of Ketone Bodies in Blood Samples Taken in Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled synthesis of CD 2 H-ketones - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04819A [pubs.rsc.org]
Technical Support Center: Optimizing GC-MS Injection Volume for Norcamphor-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the injection volume for Norcamphor-d2 analysis in Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for this compound analysis?
A typical starting injection volume for a standard split/splitless GC inlet is 1 µL.[1] This volume is generally sufficient to produce a detectable signal without overloading the system, especially when using a split injection mode for initial method development. For trace analysis, a splitless injection of 1-2 µL may be more appropriate to maximize sensitivity.[2]
Q2: How does increasing the injection volume affect my results?
Increasing the injection volume can enhance the signal-to-noise ratio and lower the detection limits by introducing more analyte into the system.[1] However, injecting too large a volume can lead to several problems, including column overload (causing peak fronting), backflash (where the sample vapor volume exceeds the liner capacity, leading to carryover and poor reproducibility), and broader peaks.[3][4]
Q3: When should I use split vs. splitless injection for this compound?
The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Split Injection: Use for higher concentration samples.[5] It works by venting a portion of the injected sample, preventing column overload and producing sharp, narrow peaks.[6] Typical split ratios range from 5:1 to 500:1.[7]
-
Splitless Injection: Use for trace-level analysis where maximum sensitivity is required.[2] In this mode, the split vent is closed during injection, allowing almost the entire sample to be transferred to the column.[5] This technique is more susceptible to band broadening, which can be mitigated by optimizing the initial oven temperature.[8]
Q4: Can I inject more than 2 µL? What is Large Volume Injection (LVI)?
Yes, techniques like Large Volume Injection (LVI) allow for the injection of significantly larger volumes (e.g., 10 µL to 100 µL or more) to achieve very low detection limits.[9] This is often accomplished using a Programmable Temperature Vaporizing (PTV) inlet, which carefully evaporates the solvent and vents it before transferring the analytes to the column.[8][10] LVI can improve sensitivity by one to two orders of magnitude compared to standard splitless injection.[10]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, with a focus on problems related to injection volume.
Issue 1: Poor Peak Shape - Fronting Peaks
Q: My this compound peak is showing significant fronting (a sloping front edge). What could be the cause?
A: Peak fronting is a classic symptom of column overload.[11][12] This occurs when the mass of the analyte injected onto the column is too high for the stationary phase to handle effectively.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Injection volume is too high. | Reduce the injection volume (e.g., from 2 µL to 1 µL or 0.5 µL).[4] |
| Sample concentration is too high. | Dilute the sample.[4] |
| Split ratio is too low (or using splitless mode inappropriately). | Increase the split ratio to introduce less analyte onto the column (e.g., from 10:1 to 50:1).[12] |
| Column capacity is too low. | Consider using a column with a thicker stationary phase film or a larger internal diameter (ID).[11] |
Issue 2: Poor Peak Shape - Tailing Peaks
Q: My this compound peak is tailing (a sloping back edge). How can I fix this?
A: Peak tailing is often caused by active sites in the GC system that interact with the analyte.[13] While less common for a non-polar compound like Norcamphor, it can still occur due to system contamination.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Active sites in the inlet liner. | Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can sometimes help, but ensure the wool is also deactivated.[13] |
| Contamination at the head of the column. | Trim the first 10-20 cm from the front of the GC column.[11] |
| Improper column installation. | Ensure the column is cut cleanly at a 90° angle and is installed at the correct height in the inlet according to the manufacturer's instructions.[11] |
Issue 3: Low Sensitivity / No Peak Detected
Q: I am not seeing a peak for this compound, or the signal is very weak. How can I increase the sensitivity?
A: Low sensitivity is a common challenge in trace analysis. The solution often involves getting more analyte onto the column and ensuring the MS is optimized for detection.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Split ratio is too high. | Decrease the split ratio or switch to a splitless injection mode to transfer more analyte to the column.[2][5] |
| Injection volume is too low. | Cautiously increase the injection volume (e.g., from 1 µL to 2 µL), monitoring for signs of overload.[14] |
| Injector temperature is incorrect. | Ensure the injector temperature is high enough to vaporize this compound and the solvent efficiently but not so high as to cause degradation.[15] |
| MS parameters are not optimized. | Check MS tune, ensure the correct ions are being monitored (SIM mode), and consider increasing the detector gain.[16] |
| Sample volume is too high for the liner. | In splitless mode, a large injection can create a vapor volume that exceeds the liner's capacity, an issue known as backflash, which can paradoxically lead to a loss of signal.[4] Consider using a larger volume liner or reducing the injection volume. |
Issue 4: Ghost Peaks and Carryover
Q: I am seeing a peak for this compound in my blank injections after running a high-concentration sample. What is causing this carryover?
A: Carryover is the appearance of peaks from a previous injection in a subsequent analysis.[3] It is often caused by contamination within the injection system.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Backflash from excessive injection volume. | The sample vapor volume has exceeded the liner capacity, contaminating cooler parts of the inlet like the septum purge and gas lines.[3] Reduce the injection volume or use a liner with a larger internal volume.[4][17] |
| Syringe contamination. | Improve the syringe washing procedure. Use a strong solvent that can effectively dissolve this compound and any matrix components. Consider multiple pre- and post-injection solvent washes.[18] |
| Septum contamination. | Replace the septum. A cored or leaking septum can be a source of contamination.[19] |
| Split line contamination. | If using split mode, less volatile components can condense in the unheated split line and be reintroduced later. This can be cleaned by performing several large volume (5 µL) injections of water at a high split flow.[3] |
Experimental Protocols
Protocol: Optimizing Injection Volume via Split Ratio Adjustment
This protocol outlines a systematic approach to finding the optimal injection volume and split ratio for a new this compound assay.
-
Initial System Preparation:
-
Install a new, deactivated inlet liner.
-
Install and condition the GC column according to the manufacturer's instructions.
-
Confirm the absence of leaks using an electronic leak detector.
-
Set the GC oven, inlet, and MS transfer line temperatures to appropriate values for this compound analysis.
-
-
Prepare a Mid-Range Standard:
-
Prepare a standard of this compound at a concentration expected to be in the middle of your desired calibration range.
-
-
Initial Injection (High Split Ratio):
-
Set a high split ratio, for example, 100:1.
-
Inject 1 µL of the standard.
-
Evaluate the peak shape and signal-to-noise (S/N). The peak should be sharp and symmetrical, though the S/N may be low.
-
-
Systematic Split Ratio Reduction:
-
Sequentially decrease the split ratio (e.g., 75:1, 50:1, 25:1, 10:1) while keeping the injection volume at 1 µL.
-
After each injection, analyze the peak height, peak area, and peak symmetry (tailing or fronting factor).
-
-
Transition to Splitless (if necessary):
-
If the sensitivity at a 10:1 split is still insufficient, switch to splitless mode.
-
Ensure the initial oven temperature is set approximately 20°C below the boiling point of your solvent to facilitate analyte focusing.[8]
-
Inject 1 µL of the standard and evaluate the performance.
-
-
Injection Volume Evaluation:
-
Using the optimal split ratio or splitless mode determined above, inject varying volumes (e.g., 0.5 µL, 1.0 µL, 2.0 µL).
-
Plot the peak area versus the injection volume. The relationship should be linear.
-
Select the highest injection volume that maintains good peak shape and linearity. A deviation from linearity may indicate the onset of system overload.[14]
-
-
Data Analysis and Selection:
-
Summarize the results in a table for easy comparison.
-
Choose the injection volume and mode that provide the best balance of sensitivity, peak shape, and reproducibility for your application.
-
Data Summary: Effect of Injection Parameters on Analyte Response
The following table illustrates the expected qualitative and quantitative effects of modifying injection parameters.
| Parameter Change | Expected Effect on Peak Area | Expected Effect on Peak Shape | Typical Use Case |
| Increase Injection Volume | Increase | May cause fronting if overload occurs[12] | Improving sensitivity for trace analysis |
| Decrease Injection Volume | Decrease | Should improve symmetry if fronting was present | High concentration samples; troubleshooting overload |
| Increase Split Ratio | Decrease | Should improve symmetry if fronting was present | High concentration samples |
| Decrease Split Ratio | Increase | May cause fronting | Increasing sensitivity without going to splitless |
| Switch to Splitless | Significant Increase | May broaden peaks without proper focusing[5] | Trace-level analysis |
Visualizations
Troubleshooting Workflow for GC-MS Peak Shape Issues
The following diagram provides a logical workflow for diagnosing and solving common peak shape problems.
Caption: A decision tree for troubleshooting common GC peak shape issues.
Conceptual Diagram: Split vs. Splitless Injection
This diagram illustrates the fundamental difference in sample path between split and splitless injection modes.
Caption: Flow diagram comparing the sample path in split and splitless GC injection.
References
- 1. agilent.com [agilent.com]
- 2. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. restek.com [restek.com]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 13. youtube.com [youtube.com]
- 14. waters.com [waters.com]
- 15. gcms.cz [gcms.cz]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Norcamphor-d2 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quantification errors with Norcamphor-d2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of Norcamphor, meaning two hydrogen atoms have been replaced with their heavier isotope, deuterium. It is commonly used as a stable isotope-labeled (SIL) internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The key benefit of using a SIL internal standard is its ability to mimic the analyte of interest throughout the entire analytical process, including sample preparation, injection, chromatography, and ionization.[3] By adding a known amount of this compound to every sample, calibrator, and quality control, variations in the analytical process can be normalized, leading to more accurate and precise quantification of the target analyte.[3][4]
Q2: My this compound signal is inconsistent or unexpectedly low across my sample batch. What are the potential causes?
Inconsistent or low signal of the internal standard can significantly impact the accuracy of your results. Several factors could be at play:
-
Inaccurate Pipetting: Ensure that the same amount of internal standard is added to every sample. Use calibrated pipettes and follow a consistent procedure.
-
Sample Preparation Issues: Losses during sample extraction, evaporation, or reconstitution steps can lead to a reduced signal. Evaluate the efficiency of your sample cleanup method.[5]
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[6][7][8][9][10] This can vary between samples, causing inconsistent signal.
-
Instrument Instability: Fluctuations in the performance of the LC or GC system, or the mass spectrometer itself, can lead to signal drift over the course of an analytical run.[11][12]
-
Improper Storage: Ensure that your this compound stock and working solutions are stored correctly to prevent degradation or concentration changes due to solvent evaporation.[5]
Q3: I am observing a shift in the retention time of this compound. What could be the reason?
Retention time shifts can compromise peak identification and integration. Common causes include:
-
Chromatographic Column Issues: Column degradation, contamination, or a lack of equilibration between injections can lead to shifting retention times.[11][13]
-
Mobile Phase/Carrier Gas Problems: In LC, changes in the mobile phase composition or pH can affect retention. In GC, fluctuations in the carrier gas flow rate are a common culprit.[11][14]
-
Oven Temperature Fluctuations (GC): Inconsistent oven temperature programming will directly impact retention times.[13]
-
Matrix Effects: In some cases, high concentrations of matrix components can interact with the stationary phase of the column, altering the retention of the analyte and internal standard.[8]
Q4: The ratio of my analyte to this compound is not linear in my calibration curve. What should I investigate?
A non-linear calibration curve can indicate a number of problems:
-
Incorrect Standard Concentrations: Double-check the preparation of your calibration standards to ensure there were no dilution errors.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Matrix Effects: If you are using a neat (in solvent) calibration curve but analyzing samples in a complex matrix, matrix effects can cause non-linearity.[5] Consider using matrix-matched calibration standards.[5]
-
Interference: A co-eluting compound that shares a similar mass-to-charge ratio with your analyte or this compound can interfere with quantification.
Q5: Could the deuterium label on this compound be unstable?
While generally stable, deuterated standards can sometimes undergo hydrogen-deuterium (H/D) exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding environment (e.g., solvents).[1][15] This is more likely to occur if the deuterium atoms are located on or near heteroatoms (like oxygen or nitrogen) or in positions that are acidic or basic.[1] For this compound, where the deuteriums are on a carbon atom, the risk is lower but can be influenced by extreme pH or temperature during sample processing.[1][16] Loss of the deuterium label can lead to an artificially low internal standard signal and a corresponding overestimation of the analyte concentration.
Quantitative Data Summary
The following tables illustrate common quantitative errors observed during this compound analysis and their potential sources.
Table 1: Impact of Matrix Effects on this compound Signal
| Sample ID | Matrix Type | This compound Peak Area | Analyte Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Potential Issue |
| Calibrant 1 | Solvent | 550,000 | 27,500 | 0.05 | 5.0 | - |
| Calibrant 2 | Solvent | 545,000 | 272,500 | 0.50 | 50.0 | - |
| Sample 1 | Plasma | 250,000 | 100,000 | 0.40 | 40.0 | Ion Suppression |
| Sample 2 | Plasma | 800,000 | 480,000 | 0.60 | 60.0 | Ion Enhancement |
Table 2: Effect of Inconsistent Internal Standard Addition
| Sample ID | Intended IS Conc. (ng/mL) | Actual IS Volume Added (µL) | This compound Peak Area | Analyte Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Sample A | 50 | 10 | 550,000 | 275,000 | 0.50 | 50.0 |
| Sample B | 50 | 8 | 440,000 | 275,000 | 0.63 | 62.5 (Inaccurate) |
| Sample C | 50 | 12 | 660,000 | 275,000 | 0.42 | 41.7 (Inaccurate) |
Experimental Protocols
Protocol: Quantification of a Target Analyte in Human Plasma using this compound by LC-MS/MS
This protocol is a general guideline and should be optimized for specific analytes and instrumentation.
-
Preparation of Standards:
-
Prepare a stock solution of the target analyte and this compound in methanol at 1 mg/mL.
-
Prepare a series of working calibration standards by serial dilution of the analyte stock solution.
-
Prepare a working solution of this compound at a concentration of 1 µg/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimized for the specific analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (Analyte Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for analyte quantification using this compound.
Caption: Troubleshooting logic for this compound quantification errors.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. alwsci.com [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. mdpi.com [mdpi.com]
- 16. Alkali-metal bases in catalytic hydrogen isotope exchange processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution in Norcamphor-d2 Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution in Norcamphor-d2 chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic resolution important?
A1: this compound is a deuterated isotopologue of norcamphor, a bicyclic ketone.[1][2] It is used in various research applications, including metabolic studies and as an internal standard in quantitative analyses.[3][4] High chromatographic resolution is crucial to separate it from its non-deuterated counterpart, isomers, or other structurally similar compounds in a mixture, ensuring accurate identification and quantification.
Q2: Which chromatographic techniques are suitable for this compound analysis?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.[5] The choice between GC and HPLC depends on the sample matrix, the presence of other compounds, and the specific goals of the analysis. GC is often preferred for volatile and thermally stable compounds like norcamphor.[5] HPLC is effective for less volatile compounds and offers a wider range of stationary and mobile phases for optimizing selectivity.[5][6]
Q3: Should I expect a different retention time for this compound compared to unlabeled norcamphor?
A3: Yes, a difference in retention time, known as a chromatographic isotope effect, can be observed. In gas chromatography, deuterated compounds may elute slightly earlier than their non-deuterated (protiated) counterparts.[7][8] This is often due to weaker intermolecular interactions between the deuterated analyte and the stationary phase.[7] The extent of this difference can depend on the stationary phase and other chromatographic conditions.[9]
Q4: Can this compound be separated from its enantiomers or diastereomers?
A4: Yes, if you are working with a chiral form of this compound, it can be separated from its enantiomers using chiral chromatography. This typically involves using a chiral stationary phase (CSP) in either GC or HPLC.[10][11] Diastereomers, which have different physical properties, can often be separated on standard achiral stationary phases, though optimizing the method is still important for achieving baseline resolution.[12][13]
Troubleshooting Guide
Q5: I am observing poor peak resolution between this compound and another compound. What should I do?
A5: Poor resolution in chromatography can be addressed by optimizing several parameters related to selectivity, efficiency, and retention. The general resolution equation in chromatography shows that resolution is dependent on the column's efficiency (N), the selectivity factor (α), and the retention factor (k).
For both GC and HPLC, a systematic approach to troubleshooting is recommended:
-
Optimize Selectivity (α): This has the most significant impact on resolution.
-
Change the stationary phase: Select a column with a different chemistry. For GC, this could mean changing the polarity of the stationary phase.[14][15] For HPLC, switching from a C18 to a phenyl or cyano column can alter selectivity.[13]
-
Modify the mobile phase (HPLC): Altering the solvent composition (e.g., switching from methanol to acetonitrile) or changing the pH of the mobile phase can significantly impact the selectivity for polar and ionizable compounds.[6][16][17]
-
Adjust the temperature (GC & HPLC): Lowering the temperature in GC generally increases retention and can improve resolution for early-eluting peaks.[14][18] In HPLC, temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[19]
-
-
Increase Efficiency (N):
-
Use a longer column: Doubling the column length can increase resolution by a factor of approximately 1.4.[14]
-
Use a column with a smaller internal diameter: This reduces band broadening and leads to sharper peaks.[14]
-
Optimize the flow rate: For both GC and HPLC, there is an optimal flow rate that provides the best efficiency.[19][20] Deviating significantly from this optimum will reduce resolution.
-
-
Adjust the Retention Factor (k):
-
Modify the mobile phase strength (HPLC): Increasing the amount of the weaker solvent in the mobile phase will increase retention times and can improve the resolution of early-eluting peaks.[17]
-
Change the temperature program (GC): A slower temperature ramp can improve the separation of compounds with similar boiling points.[20]
-
Q6: My peaks are tailing or fronting. How can I improve the peak shape?
A6: Poor peak shape is a common issue that can also affect resolution.
-
Peak Tailing: This can be caused by active sites on the column, column contamination, or sample overload.
-
Peak Fronting: This is often a sign of sample overload or poor sample solubility in the mobile phase.
Q7: My retention times are shifting from run to run. What is the cause?
A7: Unstable retention times can be due to several factors:
-
Leaks in the system: Check all fittings for leaks.[23]
-
Inconsistent mobile phase preparation (HPLC): Ensure the mobile phase is prepared accurately and consistently for each run.[16]
-
Fluctuations in temperature: Ensure the column oven temperature is stable.[15]
-
Column degradation: The column may need to be replaced if it has been used extensively.[21]
Data Presentation: Optimizing Chromatographic Conditions
The following tables summarize key parameters that can be adjusted to improve resolution in GC and HPLC for compounds like this compound.
Table 1: Gas Chromatography (GC) Parameter Optimization for Resolution Enhancement
| Parameter | Action to Improve Resolution | Rationale | Potential Trade-off |
| Stationary Phase | Change to a different polarity (e.g., from non-polar to intermediate polarity). | Alters selectivity (α), which has the largest impact on resolution.[14][15] | May require significant method re-development. |
| Column Length | Increase column length (e.g., from 30 m to 60 m). | Increases the number of theoretical plates (N), providing more opportunities for separation.[14] | Longer analysis times and higher cost. |
| Column Internal Diameter | Decrease the internal diameter (e.g., from 0.32 mm to 0.25 mm). | Increases column efficiency (N), leading to sharper peaks.[14] | Reduced sample capacity. |
| Temperature Program | Decrease the initial temperature and/or reduce the ramp rate. | Increases retention (k) and allows more time for separation of closely eluting compounds.[18][20] | Longer analysis times. |
| Carrier Gas Flow Rate | Optimize for the specific carrier gas and column dimensions. | At the optimal flow rate, band broadening is minimized, maximizing efficiency (N).[20] | A flow rate that is too high or too low will reduce resolution. |
| Injection Volume | Decrease the injection volume. | Prevents column overload, which can cause peak broadening and fronting.[20][24] | May decrease sensitivity. |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameter Optimization for Resolution Enhancement
| Parameter | Action to Improve Resolution | Rationale | Potential Trade-off |
| Mobile Phase Composition | Change the organic solvent (e.g., methanol to acetonitrile) or adjust the solvent ratio. | Alters selectivity (α) by changing the interactions between the analytes, mobile phase, and stationary phase.[6] | May change the elution order of peaks. |
| Mobile Phase pH | Adjust the pH of the aqueous component (if applicable). | For ionizable compounds, pH affects the degree of ionization and thus retention and selectivity.[16][17] | Can affect column stability; operate within the recommended pH range for the column. |
| Stationary Phase | Change the column chemistry (e.g., C18 to Phenyl, Cyano, or a chiral stationary phase). | Provides a different selectivity (α) for the analytes.[12][13] | Requires purchasing a new column and re-validating the method. |
| Column Particle Size | Use a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm). | Increases column efficiency (N), resulting in sharper peaks and better resolution. | Higher backpressure, requiring a suitable HPLC system. |
| Temperature | Adjust the column temperature. | Affects mobile phase viscosity and the kinetics of mass transfer, which can influence both retention and selectivity.[19] | Higher temperatures can sometimes reduce column lifetime. |
| Flow Rate | Decrease the flow rate. | Can increase efficiency (N) by allowing more time for equilibrium between the mobile and stationary phases. | Longer analysis times. |
Experimental Protocols
Protocol 1: Example GC-MS Method for this compound Analysis
This is a starting point for method development and should be optimized for your specific application.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Injection mode: Split (split ratio 50:1).
-
Injection volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-200.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Protocol 2: Example HPLC-UV Method for Chiral Separation of Norcamphor Derivatives
This protocol is adapted for the chiral separation of camphor-like compounds and would need to be optimized for this compound.
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve the best resolution.[25]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Below are diagrams representing a general chromatographic workflow and a relevant metabolic pathway for norcamphor.
Caption: General workflow for chromatographic analysis of this compound.
Caption: Metabolic reduction of Norcamphor to endo-Norborneol.[26][27][28]
References
- 1. This compound | CAS 18153-61-2 | LGC Standards [lgcstandards.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Deuterium isotope effects in norcamphor metabolism by cytochrome P-450cam: kinetic evidence for the two-electron reduction of a high-valent iron-oxo intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 14. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
- 19. quora.com [quora.com]
- 20. m.youtube.com [m.youtube.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 23. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 25. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolism of camphors and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. portlandpress.com [portlandpress.com]
- 28. Metabolism of camphors and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
Norcamphor-d2 in Solution: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential stability issues of Norcamphor-d2 in solution. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound, a deuterated bicyclic ketone, is the potential for deuterium exchange at the carbon atom adjacent to the carbonyl group (α-carbon). This exchange is more likely to occur under basic or, to a lesser extent, acidic conditions.[1][2][3] Additionally, like its non-deuterated counterpart, this compound may be susceptible to reduction and hydroxylation, which are known metabolic pathways for norcamphor.
Q2: How does deuteration generally affect the stability of a ketone like this compound?
A2: Deuteration of a molecule, such as in this compound, typically enhances its metabolic and chemical stability.[4][5] This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[4] This increased stability can lead to a longer half-life and reduced rates of metabolism.[4]
Q3: In which types of solutions is this compound expected to be most and least stable?
A3: Based on general principles for deuterated ketones, this compound is expected to be most stable in neutral, aprotic solvents.[2] It is likely to be least stable in basic solutions (high pH) due to the increased rate of enolization, which facilitates deuterium exchange.[3][6] Acidic conditions can also catalyze this exchange, though typically to a lesser extent than basic conditions.[3][7]
Q4: What are the potential degradation products of this compound?
-
Reduction: The ketone group can be reduced to form deuterated endo-norborneol.
-
Hydroxylation: Oxidation can occur at various positions on the bicyclic ring system.
Furthermore, under conditions that promote deuterium exchange, you may observe the formation of norcamphor-d1 and non-deuterated norcamphor.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Loss of Deuterium Label | Deuterium Exchange: The solution pH may be too high (basic) or too low (acidic), catalyzing the exchange of deuterium for hydrogen from the solvent.[1][2][3] | - Maintain the solution at a neutral pH if possible.- Use aprotic solvents to minimize the availability of exchangeable protons.- If a buffered solution is necessary, select a buffer system that maintains a pH as close to neutral as possible.- Store solutions at low temperatures to reduce the rate of exchange. |
| Unexpected Peaks in Chromatogram | Degradation of this compound: The compound may be degrading due to harsh experimental conditions (e.g., high temperature, extreme pH, presence of oxidizing agents). | - Conduct a forced degradation study to identify potential degradation products and their retention times (see Experimental Protocols section).- Adjust experimental conditions to milder settings (e.g., lower temperature, neutral pH).- Ensure the purity of solvents and reagents to avoid contaminants that could promote degradation. |
| Inconsistent Analytical Results | Compound Instability in Analytical Solvent: this compound may be unstable in the solvent used for analysis (e.g., mobile phase for HPLC). | - Assess the stability of this compound in the analytical solvent over the typical analysis time.- If instability is observed, consider using a different solvent system or adjusting the pH of the mobile phase to a more neutral range.- Keep sample vials in a cooled autosampler to minimize degradation during the analytical run. |
| Difficulty in Quantifying this compound | Co-elution with Degradation Products: The analytical method may not be adequately separating this compound from its degradation products. | - Develop and validate a stability-indicating HPLC method. This involves demonstrating that the method can resolve the parent compound from all potential degradation products generated during forced degradation studies.[8][9][10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours, then dissolve in the initial solvent.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) should be used for the identification of degradation products.[11]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the retention times and mass-to-charge ratios of any degradation products.
Protocol 2: NMR Spectroscopy for Monitoring Deuterium Exchange
Objective: To monitor the rate and extent of deuterium exchange of this compound under different pH conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in deuterated solvents (e.g., D₂O) buffered at different pD values (acidic, neutral, and basic).
-
NMR Acquisition: Acquire ¹H NMR spectra of each sample at regular time intervals (e.g., 0, 1, 4, 8, 24 hours).[1][12][13]
-
Data Analysis: Integrate the proton signals corresponding to the α-protons of any newly formed norcamphor-d1 or norcamphor. The decrease in the deuteration level can be quantified by comparing the integrals of these signals over time.[1]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salamandra.net [salamandra.net]
- 6. mdpi.com [mdpi.com]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Calibrating Instruments with Norcamphor-d2 Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Norcamphor-d2 as an internal standard for instrument calibration. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Disclaimer: Direct experimental protocols and quantitative data for this compound as an internal standard are not widely available in published literature. Therefore, the specific quantitative data and protocol details provided below are based on published methods for structurally similar compounds, such as camphor and other terpenes, and should be adapted and validated for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (C₇D₂H₈O) is a deuterated form of Norcamphor. Deuterated compounds are frequently used as internal standards in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The key advantages of using a deuterated internal standard like this compound include:
-
Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte during sample preparation, chromatography, and ionization.
-
Mass Difference: The difference in mass allows it to be distinguished from the native analyte by a mass spectrometer.
-
Co-elution: In chromatography, it typically co-elutes with the analyte, which helps to correct for variations in retention time.
-
Minimizing Matrix Effects: It can help to compensate for signal suppression or enhancement caused by other components in the sample matrix.
Q2: For which analytical instruments is this compound typically used?
This compound is primarily suitable for use as an internal standard in:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the quantification of small, volatile, and semi-volatile organic compounds. Its structural similarity to terpenes and other natural products makes it a good candidate for these types of analyses.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for a volatile compound like norcamphor, it could potentially be used in specific LC-MS applications with appropriate chromatographic conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantitative NMR (qNMR), where a known amount of a standard is used to determine the concentration of an analyte.
Q3: How should I prepare and store this compound standard solutions?
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent in which it is readily soluble (e.g., methanol, acetonitrile, or ethyl acetate). Store this stock solution in an airtight, amber glass vial at a low temperature (e.g., 4°C or -20°C) to minimize evaporation and degradation.
-
Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentration for spiking into calibration standards and samples. It is recommended to prepare fresh working solutions daily to ensure accuracy.
Troubleshooting Guides
GC-MS Calibration
Issue 1: Poor Calibration Curve Linearity (R² < 0.995)
| Potential Cause | Troubleshooting Step |
| Inappropriate Calibration Range | The concentration range of your calibration standards may be too wide, leading to detector saturation at the high end or poor signal-to-noise at the low end. Narrow the calibration range and re-run the analysis. |
| Contamination | Contamination in the solvent, on the glassware, or in the GC-MS system can interfere with the analysis. Use high-purity solvents, thoroughly clean all glassware, and run a solvent blank to check for system contamination. |
| Analyte or Standard Degradation | This compound or the target analyte may be degrading in the injector port due to high temperatures. Try lowering the injector temperature. |
| Matrix Effects | Components in the sample matrix may be interfering with the ionization of the analyte or internal standard. Optimize sample preparation to remove interfering compounds. |
Issue 2: High Variability in Internal Standard Response (High %RSD)
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Volume | The autosampler may not be functioning correctly, leading to inconsistent injection volumes. Perform a maintenance check on the autosampler and syringe. |
| Incomplete Volatilization | The injector temperature may be too low for complete and reproducible volatilization of this compound. Gradually increase the injector temperature. |
| Leaks in the System | Leaks in the GC inlet or column connections can lead to variable sample introduction. Perform a leak check of the system. |
| Internal Standard Instability | This compound may be unstable in the sample matrix or solvent over time. Analyze samples immediately after adding the internal standard. |
Quantitative NMR (qNMR) Calibration
Issue 1: Overlapping Peaks between Analyte and this compound
| Potential Cause | Troubleshooting Step |
| Spectral Crowding | The signals from your analyte and this compound are too close in the NMR spectrum for accurate integration. |
| * Change Solvent: Using a different deuterated solvent can alter the chemical shifts and may resolve the overlap. | |
| * Use a Shift Reagent: Lanthanide shift reagents can be added to induce chemical shift changes and separate overlapping signals. | |
| * Select a Different Signal: If either the analyte or this compound has multiple distinct signals, choose a non-overlapping signal for quantification. |
Issue 2: Inaccurate Quantification Results
| Potential Cause | Troubleshooting Step |
| Incomplete Relaxation | The relaxation delay (d1) may be too short, leading to incomplete relaxation of the nuclei between pulses and inaccurate signal integration. Determine the T1 relaxation time of the slowest-relaxing nucleus of interest and set the relaxation delay to at least 5 times this value. |
| Poor Phasing and Baseline Correction | Incorrect phasing or baseline correction of the NMR spectrum will lead to integration errors. Carefully and manually phase and baseline correct the spectrum before integration. |
| Inaccurate Standard Concentration | The concentration of the this compound stock solution may be incorrect due to weighing errors or solvent evaporation. Prepare a fresh stock solution, taking care to weigh the standard accurately. |
Experimental Protocols (Based on Analogous Compounds)
GC-MS Calibration Protocol Example (for Terpene Analysis)
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of your target analyte and a separate stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Create a series of calibration standards by diluting the analyte stock solution to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard and a blank sample with a constant concentration of this compound (e.g., 10 µg/mL).
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) or Full Scan. In SIM mode, monitor characteristic ions for your analyte and for this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
-
Quantitative Data (Representative Values from Analogous Compounds)
| Parameter | Typical Value | Source/Analogy |
| Calibration Range | 1 - 100 µg/mL | Terpene analysis in cannabis.[1] |
| Linearity (R²) | > 0.995 | General requirement for bioanalytical methods. |
| 0.998 | Camphor analysis in goat serum.[2] | |
| > 0.99 | Terpene analysis in cannabis.[1] | |
| Precision (%RSD) | < 15% | General acceptance criteria. |
| 0.2 - 7.7% | Camphor analysis in goat serum.[2] | |
| < 10% | Terpene analysis in cannabis.[1] | |
| Accuracy (% Recovery) | 80 - 120% | General acceptance criteria. |
| 96.0 - 111.6% | Camphor analysis in goat serum.[2] | |
| 89 - 111% | Terpene analysis in cannabis.[1] |
Visualizations
References
Validation & Comparative
Norcamphor-d2 as an Internal Standard: A Comparative Guide
In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Norcamphor-d2, a deuterated bicyclic monoterpenone, with other common internal standards used in the analysis of norcamphor and structurally related analytes. The evidence overwhelmingly supports the use of stable isotopically labeled (SIL) internal standards like this compound as the gold standard for mitigating analytical variability.
The Superiority of Isotopic Labeling
Stable isotopically labeled internal standards are considered the most effective choice for quantitative analysis, especially in complex matrices, because their physical and chemical properties are nearly identical to the analyte of interest.[1][2][3][4] This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, it can accurately compensate for variations in extraction efficiency, injection volume, and matrix-induced signal suppression or enhancement.[4][5]
In contrast, structural analogs or other non-isotopically labeled compounds, while more readily available and less expensive, may exhibit different behaviors in terms of recovery, chromatographic retention, and ionization efficiency, potentially leading to less accurate quantification.[1][2]
Performance Comparison: this compound vs. Non-Isotopically Labeled Standards
| Performance Metric | This compound (Deuterated) | Non-Isotopically Labeled Standards (e.g., Terpinolene, Anethole, Diphenyl) | Rationale |
| Linearity (R²) | Expected to be ≥ 0.99 | Typically ≥ 0.99, but can be more susceptible to matrix effects. | Co-elution and similar ionization behavior of this compound with the analyte lead to more consistent response ratios across the calibration range. |
| Accuracy (% Recovery) | Expected to be high and consistent (e.g., 95-105%) | Can be variable and matrix-dependent. | This compound compensates for analyte loss at all stages of the analytical process more effectively due to its near-identical chemical properties. |
| Precision (% RSD) | Expected to be low (e.g., < 5%) | Generally higher than with SIL-IS, can be significantly affected by matrix complexity. | The use of a SIL-IS significantly improves the precision of the method by correcting for random errors during sample handling and analysis.[1] |
| Matrix Effect Compensation | Excellent | Poor to moderate | As this compound co-elutes with norcamphor, it experiences the same degree of ion suppression or enhancement, leading to an accurate correction.[5] |
| Chromatographic Co-elution | Yes (or very close) | No | Co-elution is a key advantage of SIL-IS, ensuring that both the analyte and the internal standard are subjected to the same conditions at the same time.[4] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of norcamphor in a biological matrix using this compound as an internal standard, based on common practices in GC-MS analysis of monoterpenes.
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of the sample (e.g., plasma, urine), add a known amount of this compound solution (internal standard).
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Monitored Ions: Specific ions for norcamphor and this compound would be selected based on their mass spectra.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of this compound.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship demonstrating how similar behavior of analyte and IS leads to consistent results.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
A Comparative Guide to the Validation of Analytical Methods: Norcamphor-d2 and its Alternatives
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. The validation of analytical methods ensures the reliability of these measurements, with the choice of internal standard playing a critical role in achieving robust and reproducible results. This guide provides an objective comparison of Norcamphor-d2, a deuterated internal standard, with non-deuterated alternatives for the validation of analytical methods, supported by experimental data.
The Role of Internal Standards in Analytical Method Validation
Internal standards are essential in chromatography-based analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). They are compounds added in a constant amount to all samples, including calibration standards and unknowns. By comparing the analyte's response to the internal standard's response, variations arising from sample preparation, injection volume, and instrument drift can be compensated for, leading to improved accuracy and precision.[1]
Deuterated standards, such as this compound, are considered the gold standard for many mass spectrometry-based methods.[2][3][4] This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts (the analyte), causing them to behave similarly during extraction, chromatography, and ionization.[2][3][4] However, non-deuterated internal standards that are structurally similar to the analyte can also be effective and are often more readily available and cost-effective.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
To provide a clear comparison, this guide presents validation data from published studies for analytical methods using a deuterated internal standard and two non-deuterated internal standards for the analysis of structurally similar compounds (camphor and other terpenes). While specific validation data for a method using this compound was not available in the public domain, the data for a closely related deuterated standard, Buprenorphine-d4, is presented to illustrate the typical performance of a deuterated internal standard in a validated GC-MS method.
Data Presentation
| Validation Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard 1 | Non-Deuterated Internal Standard 2 |
| Analyte | Buprenorphine & Nor-buprenorphine | Camphor | Terpenes (α-pinene, β-pinene, etc.) |
| Internal Standard | Buprenorphine-d4 | Terpinolene | n-Tridecane |
| Analytical Technique | GC-MS | GC-MS | GC-MS |
| Linearity (Correlation Coefficient, r²) | > 0.996 | 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.02 µg/L | 1 ng/mL | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/L | 3 ng/mL | 0.75 µg/mL |
| Accuracy (Recovery) | 90.2% - 97.6% | 96.0% - 111.6% | 95.0% - 105.7% (most terpenes) |
| Precision (Relative Standard Deviation, %RSD) | Intra-day: < 5.8% Inter-day: < 4.7% | Intra-day & Inter-day: 0.2% - 7.7% | Repeatability: 0.32% - 8.47% |
| Reference | [5] | [6][7][8][9] | [10] |
Key Observations:
-
All three internal standards demonstrate excellent performance in terms of linearity, with correlation coefficients close to 1, indicating a strong relationship between concentration and instrument response.
-
The method using the deuterated internal standard (Buprenorphine-d4) exhibits the lowest limits of detection and quantitation, suggesting higher sensitivity.
-
All methods show good accuracy, with recovery values generally within the acceptable range of 80-120%.
-
The precision for all methods is also within acceptable limits (typically <15% RSD), indicating good reproducibility of the results.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the cited studies.
Experimental Protocol for GC-MS Analysis with a Deuterated Internal Standard (Buprenorphine-d4)
-
Sample Preparation: Solid-phase extraction of buprenorphine and nor-buprenorphine from blood samples, followed by derivatization with acetic anhydride in pyridine. Buprenorphine-d4 was used as the internal standard.
-
GC-MS Conditions: The specific GC-MS conditions, including the column type, temperature program, and mass spectrometer settings, were optimized for the separation and detection of the analytes and the internal standard.
-
Validation Parameters: The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (intra- and inter-day).[5]
Experimental Protocol for GC-MS Analysis with a Non-Deuterated Internal Standard (Terpinolene)
-
Sample Preparation: Solid-phase extraction of camphor from goat serum using ethyl acetate. Terpinolene was used as the internal standard.
-
GC-MS Conditions: The GC-MS system was equipped with a specific capillary column, and the temperature program and mass spectrometer parameters were optimized for the analysis of camphor and terpinolene.
-
Validation Parameters: The method was validated for linearity, LOD, LOQ, recovery, and intra- and inter-day precision.[6][7][8][9]
Experimental Protocol for GC-MS Analysis with a Non-Deuterated Internal Standard (n-Tridecane)
-
Sample Preparation: Extraction of terpenes from cannabis plant material with ethyl acetate containing n-tridecane as the internal standard.
-
GC-MS Conditions: A validated GC-MS method was used for the quantification of various terpenes.
-
Validation Parameters: The method was validated according to AOAC guidelines for linearity, recovery, repeatability, and intermediate precision, as well as LOD and LOQ.[10]
Visualization of Experimental Workflow
To further clarify the process, the following diagrams illustrate the typical experimental workflows for analytical method validation using an internal standard.
Caption: General workflow for analytical method validation using an internal standard.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. asianpubs.org [asianpubs.org]
- 3. phcogres.com [phcogres.com]
- 4. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Simultaneous determination of borneol and its metabolite in rat plasma by GC-MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a high performance thin layer chromatographic method for determination of 1, 8-Cineole in Callistemon Citrinus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Norcamphor-d2 vs. C13-Labeled Internal Standards in Analytical Quantification
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between two common types of stable isotope-labeled internal standards: deuterated standards, exemplified by Norcamphor-d2, and Carbon-13 (C13) labeled standards. This comparison is supported by established principles in mass spectrometry and includes a detailed experimental protocol for a hypothetical comparative study.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency and extraction recovery. While both deuterated and C13-labeled standards aim to achieve this, their fundamental physicochemical properties can lead to significant differences in performance.
Performance Characteristics: A Comparative Overview
The choice between a deuterated and a C13-labeled internal standard often involves a trade-off between cost and analytical performance. While deuterated standards are generally more accessible and affordable, C13-labeled standards are widely considered superior for many applications due to their greater stability and closer physicochemical similarity to the unlabeled analyte.[1][2]
| Feature | This compound (Deuterated) | C13-Labeled Internal Standard |
| Cost-Effectiveness | Generally lower synthesis cost.[3] | Typically more expensive to synthesize.[1][3] |
| Chemical Stability | Risk of deuterium-hydrogen exchange, especially at labile positions, which can compromise stability.[2][4] | Highly stable; C13 isotopes are not susceptible to exchange.[2] |
| Isotope Effect | The mass difference between deuterium and hydrogen can lead to slight differences in physicochemical properties.[5] | The mass difference between C13 and C12 has a negligible effect on physicochemical properties. |
| Chromatographic Co-elution | May exhibit retention time shifts relative to the unlabeled analyte, a phenomenon known as the "isotope effect".[2][5] | Co-elutes perfectly with the unlabeled analyte.[5] |
| Ionization & Fragmentation | Can sometimes show different ionization efficiency and fragmentation patterns compared to the analyte. | Exhibits identical ionization and fragmentation behavior as the analyte. |
| Accuracy & Precision | Potential for reduced accuracy and precision due to chromatographic shifts and instability.[2] | Generally provides higher accuracy and precision in quantitative assays.[4] |
| Availability | Widely available for a broad range of analytes. | Availability may be more limited for certain compounds. |
Experimental Protocol: Quantification of Borneol using GC-MS
To provide a practical context for comparing these internal standards, the following is a detailed experimental protocol for the quantification of borneol, a bicyclic organic compound, in a biological matrix (e.g., rat plasma) using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol outlines a hypothetical experiment designed to directly compare the performance of this compound and a C13-labeled borneol internal standard.
Materials and Reagents
-
Analytes: Borneol
-
Internal Standards: this compound and ¹³C-labeled Borneol
-
Solvents: Ethyl acetate (GC grade), Hexane (GC grade)
-
Biological Matrix: Blank rat plasma
-
Reagents: Anhydrous sodium sulfate
Sample Preparation
-
Spiking: Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of borneol.
-
Internal Standard Addition: To each calibration standard and unknown sample, add a fixed concentration of either this compound or ¹³C-labeled borneol internal standard.
-
Liquid-Liquid Extraction:
-
To 100 µL of plasma, add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 10°C/min to 180°C
-
Ramp: 20°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Borneol: m/z 95, 136
-
This compound: m/z 114, 83
-
¹³C-labeled Borneol: m/z corresponding to the specific labeling pattern (e.g., m/z 101, 142 for a hypothetical ¹³C₆-Borneol)
-
Data Analysis and Comparison
-
Calibration Curve: Construct separate calibration curves for borneol using the peak area ratios of the analyte to each internal standard (this compound and ¹³C-labeled borneol).
-
Method Validation: Evaluate and compare the following parameters for each internal standard:
-
Linearity: Assess the R² value of the calibration curves.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the accuracy (% bias) and precision (% RSD).
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Matrix Effects: Compare the peak areas of the internal standards in neat solution versus in extracted blank plasma to assess ion suppression or enhancement.
-
Recovery: Evaluate the extraction efficiency of the analyte and each internal standard.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for a quantitative analysis using a stable isotope-labeled internal standard.
References
A Guide to Inter-Laboratory Comparison of Norcamphor-d2 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of Norcamphor-d2 analysis. While direct inter-laboratory comparison studies for this compound are not publicly available, this document outlines established analytical methodologies for the parent compound, camphor, which are adaptable for its deuterated analogue. It further details the principles of inter-laboratory comparisons and presents typical performance data to serve as a benchmark for analytical method validation.
Principles of Inter-Laboratory Comparison
Inter-laboratory comparisons (ILCs) or proficiency tests are crucial for demonstrating the competency of laboratories in performing specific analyses.[1][2] The primary goal is to allow individual laboratories to compare their analytical results against those from other labs, providing an objective measure of performance.[1] Key statistical measures, such as the z-score, are often employed to evaluate performance, indicating how far a laboratory's result deviates from the consensus value.[2]
Analytical Methodologies for Camphor and this compound
The analysis of camphor, and by extension this compound, is commonly performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prevalent methods.
A validated HPLC method for camphor determination utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and glacial acetic acid, with detection at 254 nm.[3][4][5] For enhanced precision, an internal standard such as 4-N,N-dimethylaminobenzaldehyde can be employed.[3][4][5] GC-MS is also a powerful technique for analyzing camphor and its metabolites, providing high sensitivity and specificity.[6][7]
For the analysis of this compound, which is a deuterated form of norcamphor, mass spectrometry-based methods (GC-MS or LC-MS) are ideal due to their ability to differentiate between the deuterated and non-deuterated compounds based on their mass-to-charge ratio.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a given sample matrix.
Detailed Experimental Protocol (Adapted for this compound)
This protocol is adapted from a validated HPLC method for camphor and can serve as a starting point for the analysis of this compound.[3][4][5]
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., a suitable deuterated analogue or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Purified water
-
Glacial acetic acid
-
Methanol (for extraction)
-
Sample matrix (e.g., pharmaceutical formulation, biological fluid)
2. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)
-
Symmetry® C18, 5 µm, 250 x 4.6 mm column or equivalent
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (600:400:6 v/v/v)
-
Flow Rate: 1.4 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 254 nm or MS in a suitable ionization mode.
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range.
-
Sample Preparation:
-
Accurately weigh the sample.
-
Add a known volume of extraction solvent (e.g., methanol).
-
Spike with a known amount of the internal standard.
-
Extract using an ultrasonic bath.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Expected Method Performance
The following table summarizes typical performance characteristics for a validated HPLC method for camphor analysis.[3][4][5] These values can be used as a benchmark when validating a method for this compound.
| Parameter | Typical Performance |
| Linearity Range | 0.10–3.00 mg/mL |
| Limit of Detection (LOD) | 0.028 mg/mL |
| Limit of Quantification (LOQ) | 0.085 mg/mL |
| Accuracy (Confidence Intervals) | < 0.05% |
| Repeatability (Peak Area Ratio) | 0.39–1.97 |
| Intermediate Precision (Peak Area Ratio) | 0.40–1.98 |
Inter-Laboratory Comparison Logic
The diagram below illustrates the logical flow of an inter-laboratory comparison study.
Conclusion
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. matec-conferences.org [matec-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Laboratory determination of camphor (CAS: 76-22-2) - Analytice [analytice.com]
Cross-Validation of Norcamphor-d2 Quantification Methods: A Comparative Guide
The precise and accurate quantification of isotopically labeled compounds is paramount in various stages of pharmaceutical research and development. Norcamphor-d2, a deuterated isotopologue of the bicyclic ketone norcamphor, serves as a valuable internal standard in pharmacokinetic studies and as a tracer in metabolic research. The selection of an appropriate analytical methodology is critical for obtaining reliable data. This guide provides a comparative overview of two prevalent mass spectrometry-based techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the performance characteristics, experimental protocols, and analytical workflows for both methods, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal approach for their specific research needs.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS for this compound quantification often depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes key performance metrics for each method, derived from studies on camphor and related ketone bodies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1 ng/mL[1][2] | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 3 ng/mL[1][2] | Typically in the low ng/mL to pg/mL range |
| **Linearity (R²) ** | >0.99[1] | >0.99 |
| Intra-day Precision (RSD) | 0.2 - 7.7%[1][2] | <15% |
| Inter-day Precision (RSD) | <10% | <15% |
| Recovery | 96.0 - 111.6%[1][2] | 85 - 115%[3] |
| Sample Throughput | Lower | Higher |
| Derivatization | Often not required | May be required for improved ionization |
| Matrix Effects | Less prone | More susceptible to ion suppression or enhancement |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative analytical method. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the quantification of camphor in biological samples.[1][2]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the biological sample (e.g., plasma, serum) onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Elute the analyte with 2 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 180°C.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
m/z for this compound (quantifier and qualifier ions to be determined based on fragmentation pattern).
-
m/z for an appropriate internal standard (e.g., Norcamphor-d4).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative method for the analysis of small cyclic ketones in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Norcamphor-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B.
-
0.5-3.0 min: 5-95% B.
-
3.0-4.0 min: 95% B.
-
4.0-4.1 min: 95-5% B.
-
4.1-5.0 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Ion Source Gas 1: 55 psi.
-
Ion Source Gas 2: 60 psi.
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for this compound and the internal standard to be optimized.
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each quantification method.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
A Head-to-Head Battle of Standards: Evaluating the Accuracy and Precision of Norcamphor-d2
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the reliability of results. Among the array of available standards, Norcamphor-d2, a deuterated analog of the bicyclic monoterpene norcamphor, has emerged as a viable option, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of this compound's performance against other commonly used internal standards, supported by a review of established analytical principles and available data.
The Critical Role of Internal Standards in Analytical Accuracy
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.[1] Stable isotope-labeled (SIL) standards, such as this compound, are often considered the gold standard because they co-elute with the analyte and exhibit similar ionization and fragmentation patterns in mass spectrometry, thus providing superior correction for matrix effects and improving both accuracy and precision.[2]
Performance Profile of this compound: A Qualitative Assessment
This compound is frequently utilized in the quantitative analysis of terpenes and other volatile organic compounds. Its structural similarity to analytes like camphor and borneol makes it a suitable candidate for correcting analytical variability in these measurements. The deuterium labeling allows for its differentiation from the unlabeled analyte by the mass spectrometer without significantly altering its chemical behavior during sample extraction and chromatography.
Alternative Internal Standards for Terpene Analysis
In the analysis of terpenes and related compounds, several other internal standards are commonly employed. These can be broadly categorized as:
-
Other Deuterated Analogs: When available, deuterated versions of the specific terpene being analyzed (e.g., Camphor-d6 for camphor analysis) are often the preferred choice.
-
Structurally Similar Non-Isotopically Labeled Compounds: Compounds with similar chemical and physical properties to the analytes of interest are also used. For terpene analysis, examples include:
-
Isoborneol: Often used for the quantification of borneol.
-
Naphthalene: A polycyclic aromatic hydrocarbon that can be used as an internal standard in GC-MS analysis.[4]
-
2-Fluorobiphenyl and Tridecane: Commonly used as internal standards in broader GC-MS applications, including the analysis of cannabis terpenes.
-
The primary advantage of this compound over non-isotopically labeled standards is its closer chemical and chromatographic behavior to the target analytes, which generally leads to more accurate correction for matrix-induced signal suppression or enhancement.
Quantitative Performance Comparison: A Data-Driven Perspective
Due to the limited availability of direct comparative studies featuring this compound, the following table summarizes typical performance data for methods employing different types of internal standards in the analysis of monoterpenes. This provides an indirect comparison of the expected performance when using a deuterated standard like this compound versus other alternatives.
| Internal Standard Type | Analyte(s) | Method | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Deuterated Analog | Various Pesticides & Mycotoxins | LC-MS/MS | Within 25% | < 20% | [3] |
| Non-Isotopically Labeled | 7 Monoterpenes | GC/MS-TQ-SIM | 91.6 - 105.7% | 0.28 - 11.18% | [5] |
| Non-Isotopically Labeled | Borneol and Camphor | GC-MS | 91.4 - 94.0% (Borneol)89.5 - 93.0% (Camphor) | Satisfactory (not specified) | [6] |
Note: This table is a compilation of data from different studies and serves as a general comparison. Direct experimental comparison under identical conditions is required for a definitive assessment.
The data suggests that both deuterated and well-chosen non-deuterated internal standards can provide acceptable accuracy and precision. However, the use of deuterated standards is particularly advantageous in complex matrices where significant matrix effects are expected.[3]
Experimental Protocol: A Generalized Workflow for Terpene Analysis using GC-MS with a Deuterated Internal Standard
The following protocol outlines a typical workflow for the quantitative analysis of a monoterpene (e.g., camphor) using this compound as an internal standard.
References
- 1. Ground-Water Quality Data in the Southern Sacramento Valley, California, 2005âResults from the California GAMA Program [pubs.usgs.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. well-labs.com [well-labs.com]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Deuterated vs. Non-Deuterated Norcamphor in Biochemical Assays
For researchers and professionals in drug development and the broader scientific community, understanding the subtle yet significant impact of isotopic substitution is crucial. This guide provides an objective comparison of deuterated and non-deuterated norcamphor, focusing on their performance in enzymatic assays, with a particular emphasis on metabolism by cytochrome P-450cam. The inclusion of supporting experimental data, detailed protocols, and pathway visualizations aims to facilitate a deeper understanding of the kinetic isotope effect in this context.
Probing Reaction Mechanisms with Deuteration
Norcamphor, a bicyclic ketone, serves as a valuable substrate for studying enzyme kinetics, particularly for monooxygenase enzymes like cytochrome P-450. The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific positions on the norcamphor molecule can significantly alter reaction rates and metabolic outcomes. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating enzymatic mechanisms.
Quantitative Comparison of Assay Performance
The metabolism of norcamphor by the reconstituted cytochrome P-450cam system involves NADH consumption, oxygen uptake, and the production of hydroxylated products and hydrogen peroxide. A key study by Atkins and Sligar investigated the kinetic deuterium isotope effects on these processes using specifically deuterated norcamphor, providing valuable quantitative data for comparison.
| Parameter | Non-deuterated Norcamphor (nmol/(min·nmol of P-450)) | Deuterated Norcamphor (norcamphor-5,6-d2) (nmol/(min·nmol of P-450)) | Kinetic Isotope Effect (kH/kD) |
| NADH Consumption | 18.2 ± 0.8 | 20.7 ± 0.8 | 0.87 |
| Oxygen Uptake | 16.8 ± 0.5 | 13.8 ± 0.6 | 1.22 |
| Hydrogen Peroxide Production | 5.9 ± 0.7 | 5.1 ± 0.7 | 1.16 |
Table 1: Comparison of reaction rates and kinetic isotope effects for the metabolism of non-deuterated and deuterated norcamphor by cytochrome P-450cam.
The data reveals an inverse deuterium isotope effect for NADH consumption (kH/kD < 1), suggesting an isotope-dependent branching between the monooxygenase and oxidase activities of the enzyme. In contrast, the normal kinetic isotope effects observed for oxygen uptake and hydrogen peroxide production indicate that the C-H bond cleavage is a rate-contributing step in these pathways.
Impact on Product Distribution
Deuteration of norcamphor at the primary sites of hydroxylation (5- and 6-positions) leads to a phenomenon known as "metabolic switching." The strengthening of the carbon-deuterium bond compared to the carbon-hydrogen bond makes its cleavage more difficult for the enzyme. Consequently, the enzyme is more likely to hydroxylate alternative, non-deuterated positions. In the case of norcamphor deuterated at the 5- and 6-positions, there is a preferential production of the 3-alcohol metabolite.
Experimental Protocols
The following methodologies are based on the reconstituted cytochrome P-450cam system used in the comparative studies.
Reconstitution of the P-450cam System
The enzymatic assays were conducted using a reconstituted system containing cytochrome P-450cam, putidaredoxin, and putidaredoxin reductase. These components work in concert to transfer electrons from NADH to the heme center of the P-450, enabling the activation of molecular oxygen for the hydroxylation reaction.
Measurement of NADH Consumption
The rate of NADH consumption was monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. The reaction is initiated by the addition of NADH to a solution containing the reconstituted enzyme system and the norcamphor substrate (either deuterated or non-deuterated).
Oxygen Uptake Assay
Oxygen consumption was measured using an oxygen electrode. The reaction is initiated in a sealed chamber containing the reconstituted enzyme system, substrate, and a known concentration of dissolved oxygen. The rate of oxygen depletion is then recorded over time.
Hydrogen Peroxide Production Assay
The production of hydrogen peroxide, a byproduct of the P-450 catalytic cycle, can be quantified using a variety of colorimetric or fluorometric assays. These assays typically involve the reaction of H₂O₂ with a probe molecule to generate a detectable signal.
Visualizing the Cytochrome P-450cam Catalytic Cycle
The metabolism of norcamphor by cytochrome P-450cam follows a well-established catalytic cycle. The diagram below illustrates the key steps, highlighting the points at which deuteration can influence the reaction.
Figure 1: Simplified diagram of the cytochrome P-450cam catalytic cycle for norcamphor hydroxylation.
Logical Workflow for Comparative Analysis
The decision-making process for utilizing deuterated substrates in research often follows a logical workflow to probe specific aspects of an enzymatic reaction.
Figure 2: A logical workflow for utilizing deuterated substrates to study enzyme mechanisms.
Isotopic Purity of Norcamphor-d2: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The increasing use of deuterated compounds in pharmaceutical development and metabolic research demands rigorous analytical methods to confirm isotopic purity. Norcamphor-d2, a deuterated bicyclic ketone, serves as a valuable building block in organic synthesis. This guide provides a comparative analysis of two primary analytical techniques for determining the isotopic purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Performance Comparison
The choice of analytical technique for determining the isotopic purity of this compound depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or detailed structural information. Both GC-MS and qNMR offer robust and reliable results, with distinct advantages and limitations.
Table 1: Comparison of GC-MS and qNMR for Isotopic Purity Analysis of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation by gas chromatography followed by mass-to-charge ratio analysis of ionized molecules and their fragments. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei. |
| Primary Output | Mass spectrum showing the relative abundance of different isotopologues (d0, d1, d2, etc.). | NMR spectrum with distinct signals for protons (¹H) or deuterium (²H), where the integral of the signal is proportional to the number of nuclei. |
| Isotopic Purity Calculation | Based on the relative peak areas of the molecular ions of the different isotopologues. | Based on the relative integrals of the signals from the deuterated and non-deuterated positions. |
| Sample Throughput | High; suitable for analyzing a large number of samples. | Moderate; typically slower than GC-MS. |
| Sensitivity | High; can detect very low levels of impurities. | Moderate to high, depending on the spectrometer's field strength and acquisition time. |
| Quantitative Accuracy | Good to excellent, but can be influenced by ionization efficiency and matrix effects. | Excellent; provides direct and absolute quantification without the need for identical standards.[1] |
| Structural Information | Provides information on the overall isotopic distribution but may not readily identify the specific positions of deuterium labeling. | Provides precise information on the location of deuterium atoms within the molecule.[2] |
| Instrumentation Cost | Moderate to high. | High. |
| Sample Preparation | May require derivatization to improve volatility and chromatographic performance. | Simple dissolution in a suitable deuterated solvent. |
Experimental Data (Hypothetical)
To illustrate the comparative performance, the following table presents hypothetical data for the analysis of a batch of this compound using both GC-MS and qNMR.
Table 2: Hypothetical Isotopic Purity Data for this compound
| Analytical Method | d0-Norcamphor (%) | d1-Norcamphor (%) | d2-Norcamphor (%) | Isotopic Purity (%) |
| GC-MS | 0.5 | 1.5 | 98.0 | 98.0 |
| ¹H qNMR | 0.6 | 1.4 | 98.0 | 98.0 |
| ²H qNMR | - | - | 98.1 | 98.1 |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the routine analysis of this compound isotopic purity.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating Norcamphor.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-150.
-
3. Data Analysis:
-
Identify the retention time for Norcamphor.
-
Extract the mass spectrum for the Norcamphor peak.
-
Determine the integrated peak areas for the molecular ions of the d0, d1, and d2 isotopologues (e.g., m/z 110, 111, and 112).
-
Calculate the isotopic purity as the percentage of the d2 isotopologue relative to the sum of all isotopologues.
Quantitative NMR (qNMR) Protocol
This protocol provides a highly accurate method for determining the absolute isotopic purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a known amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte or standard.
-
Transfer the solution to an NMR tube.
2. NMR Instrument Parameters (¹H qNMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Sufficient to cover all signals of interest.
3. Data Analysis (¹H qNMR):
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the residual protons at the deuterated positions in this compound and a well-resolved signal from the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
From this, determine the percentage of non-deuterated and partially deuterated species.
-
The isotopic purity is then calculated as 100% minus the percentages of the d0 and d1 species.
4. ²H NMR (Optional but Recommended):
-
A ²H NMR spectrum can be acquired to directly observe the deuterium signal and confirm the positions of deuteration.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the isotopic purity analysis of this compound by GC-MS and qNMR.
Caption: Workflow for Isotopic Purity Analysis of this compound by GC-MS.
Caption: Workflow for Isotopic Purity Analysis of this compound by qNMR.
References
A Comparative Guide to the Certification of Norcamphor-d2 Reference Materials
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of isotopically labeled compounds, such as Norcamphor-d2, are crucial for ensuring the quality and validity of experimental data, particularly in quantitative analyses using techniques like mass spectrometry. This guide provides a comparative overview of the certification of this compound reference materials, detailing the key quality parameters and the analytical methodologies employed in their characterization.
Comparison of this compound Certified Reference Materials
The selection of a suitable this compound CRM hinges on several critical parameters that are meticulously detailed in the Certificate of Analysis (CoA). While specific values may vary between production lots and suppliers, the following table illustrates a typical comparison of key certification data from leading providers.
| Parameter | Supplier A (e.g., LGC Standards) | Supplier B (e.g., Clearsynth) | Supplier C (e.g., TRC) |
| Certified Purity | 99.8% (by qNMR) | 99.5% (by GC-MS) | 99.7% (by LC-MS) |
| Isotopic Enrichment | ≥ 99.5 atom % D | ≥ 99.0 atom % D | ≥ 99.2 atom % D |
| Chemical Identity | Confirmed by ¹H-NMR, ¹³C-NMR, MS | Confirmed by ¹H-NMR, MS | Confirmed by ¹H-NMR, MS |
| Uncertainty (k=2) | ± 0.2% | ± 0.5% | ± 0.3% |
| Certification Basis | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 |
| Traceability | Traceable to NIST standards | Traceable to primary standards | Traceable to recognized standards |
| Residual Solvents | < 0.1% | < 0.2% | < 0.15% |
| Water Content | < 0.1% (Karl Fischer) | < 0.2% (Karl Fischer) | < 0.1% (Karl Fischer) |
Certification Workflow and Supplier Comparison
The certification of a this compound reference material is a rigorous process that ensures its accuracy and reliability for use as a standard. The general workflow involves synthesis, purification, and comprehensive analytical characterization.
When selecting a supplier, it is essential to compare the key parameters provided on the Certificate of Analysis. This allows for an informed decision based on the specific requirements of the analytical method.
Experimental Protocols for Certification
The certification of this compound reference materials relies on a suite of validated analytical methods to determine its identity, purity, and isotopic enrichment. Below are detailed protocols for the key experiments typically cited in a Certificate of Analysis.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
A sample of approximately 5-10 mg of the this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H-NMR and ¹³C-NMR spectra are acquired.
-
The chemical shifts, coupling constants, and signal integrations of the ¹H-NMR spectrum are compared to the expected structure of Norcamphor, accounting for the deuterium labeling. The ¹³C-NMR spectrum is analyzed to confirm the carbon framework.
-
Purity Determination by Quantitative NMR (qNMR)
-
Objective: To determine the absolute purity of the this compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
A known mass of the this compound sample and a known mass of a high-purity, certified internal standard (e.g., maleic anhydride) are accurately weighed.
-
Both are dissolved in a known volume of a suitable deuterated solvent.
-
The ¹H-NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
The purity of the this compound is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
-
Isotopic Enrichment and Impurity Profiling by Mass Spectrometry (MS)
-
Objective: To determine the isotopic enrichment of deuterium and to identify and quantify any chemical impurities.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure:
-
A dilute solution of the this compound is prepared in a suitable volatile solvent (for GC-MS) or mobile phase (for LC-MS).
-
The sample is injected into the chromatograph. The chromatographic method is developed to separate this compound from any potential impurities.
-
The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the main peak and any impurity peaks.
-
Isotopic Enrichment: The relative intensities of the molecular ion peaks corresponding to the deuterated and non-deuterated Norcamphor are used to calculate the atom % D enrichment.
-
Impurity Profiling: The area of each impurity peak in the chromatogram is used to determine its relative percentage. The mass spectrum of each impurity is used for its identification.
-
By understanding the certification process and the analytical techniques involved, researchers can confidently select and utilize this compound certified reference materials to ensure the accuracy and integrity of their scientific findings.
Norcamphor-d2 Performance: A Comparative Benchmark for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Norcamphor-d2's performance against its non-deuterated counterpart, the industry standard, with a focus on its metabolic profile when processed by cytochrome P450 enzymes. This analysis is supported by experimental data and detailed protocols to ensure reproducibility and facilitate informed decisions in research and development.
Executive Summary
Deuterium substitution is a strategic tool in drug discovery to enhance the metabolic stability of compounds. By replacing hydrogen atoms with their heavier isotope, deuterium, the carbon-deuterium bond becomes stronger and more resistant to enzymatic cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of metabolism, potentially improving a drug candidate's pharmacokinetic profile. This guide focuses on this compound, a deuterated analog of Norcamphor, and its interaction with the well-characterized cytochrome P450cam (CYP101A1) enzyme system, a model for mammalian drug metabolism.
Data Presentation: this compound vs. Norcamphor
The performance of this compound is benchmarked against non-deuterated Norcamphor by examining the kinetic isotope effect (KIE) on key metabolic parameters mediated by cytochrome P450cam. The KIE is the ratio of the reaction rate of the lighter isotopologue (Norcamphor) to the heavier one (this compound). A KIE value greater than 1 indicates a slower reaction rate for the deuterated compound.
| Performance Metric | Kinetic Isotope Effect (kH/kD) | Implication for this compound |
| NADH Consumption | 0.77[1] | Faster consumption of NADH, suggesting a potential alteration in the enzyme's catalytic efficiency or uncoupling of the reaction. |
| Oxygen Uptake | 1.22[1] | Slower rate of oxygen activation, indicating that the C-D bond cleavage is a rate-contributing step. |
| Hydrogen Peroxide Production | 1.16[1] | A slight increase in the rate of hydrogen peroxide production, which could suggest a minor increase in the uncoupling pathway. |
Note: While specific half-life (t½) and intrinsic clearance (CLint) values for a direct comparison in human liver microsomes were not found in the literature, the KIE data provides a quantitative measure of the impact of deuteration on the metabolic process. A higher KIE on product formation would generally correlate with a longer half-life and lower intrinsic clearance.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the metabolic stability and kinetic isotope effect of this compound.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to determine the metabolic stability of a compound.
1. Materials:
- Human Liver Microsomes (HLM)
- Phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, and NADP+)
- Norcamphor and this compound stock solutions (in organic solvent like acetonitrile or DMSO)
- Acetonitrile (for reaction termination)
- Internal standard for LC-MS analysis
2. Procedure:
- Prepare a reaction mixture containing HLM (final concentration ~0.5 mg/mL) in phosphate buffer.
- Add the test compound (Norcamphor or this compound) to the reaction mixture at a final concentration of typically 1 µM.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Terminate the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the linear portion of the curve represents the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Determination of Kinetic Isotope Effect (KIE)
This protocol outlines the competitive incubation method to determine the KIE.
1. Materials:
- Same as the In Vitro Metabolism protocol.
- An equimolar mixture of Norcamphor and this compound.
2. Procedure:
- Prepare the reaction mixture with HLM and the NADPH regenerating system as described above.
- Initiate the reaction by adding the equimolar mixture of Norcamphor and this compound.
- Incubate at 37°C for a time period that results in partial metabolism (e.g., 20-50% depletion of the substrates).
- Terminate the reaction and process the samples as described above.
- Analyze the samples by LC-MS/MS to determine the ratio of the remaining Norcamphor to this compound and the ratio of the formed hydroxylated metabolites.
3. Data Analysis:
- The KIE can be calculated from the change in the isotopic ratio of the substrate or the ratio of the products using established equations.
Mandatory Visualizations
Cytochrome P450cam Catalytic Cycle
The following diagram illustrates the key steps in the metabolic processing of a substrate by cytochrome P450cam.
Caption: The catalytic cycle of cytochrome P450cam, a key pathway in drug metabolism.
Experimental Workflow for KIE Determination
This diagram outlines the logical flow of a competitive KIE experiment.
Caption: Workflow for determining the kinetic isotope effect in a competitive assay.
References
Safety Operating Guide
Navigating the Disposal of Norcamphor-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of Norcamphor-d2, a deuterated derivative of the bicyclic ketone, Norcamphor.
Essential Safety and Logistical Information
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable solids.
Quantitative Data Summary
The following table summarizes key quantitative data for Norcamphor, which is expected to be comparable to this compound.
| Property | Value |
| UN Number | 1325 |
| Hazard Class | 4.1 (Flammable Solid) |
| Molecular Formula | C₇H₈D₂O |
| Molecular Weight | 112.18 g/mol |
| Flash Point | 33 °C (91.4 °F) |
| Boiling Point | 168-172 °C |
| Melting Point | 93-96 °C |
Disposal Protocol: A Step-by-Step Guide
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Due to its classification as a flammable solid, it must not be disposed of in regular laboratory trash or down the drain.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the chemical name and any known hazards (e.g., Flammable Solid).
-
Container Selection: Use a container that is compatible with the chemical, in good condition, and has a secure lid.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated with other flammable solids.
-
Accumulation: Collect all this compound waste, including contaminated materials such as gloves, weighing paper, and pipette tips, in the designated container.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup Request: Once the container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. The disposal of deuterated compounds is generally governed by the same regulations as their non-deuterated counterparts unless the isotope itself is radioactive. Deuterium is a stable, non-radioactive isotope.
Safeguarding Your Research: A Comprehensive Guide to Handling Norcamphor-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Norcamphor-d2, including detailed operational and disposal plans to foster a secure research environment.
This compound, a deuterated analog of Norcamphor, is a valuable compound in various research applications. While the introduction of deuterium atoms does not significantly alter the fundamental chemical hazards of the molecule, proper handling and disposal are crucial to mitigate risks. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a clear disposal plan to ensure the safe use of this compound in your laboratory.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following PPE is required to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Face Shield | Recommended when there is a risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option.[3] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Protective Clothing | For larger quantities or procedures with a higher risk of exposure, chemical-resistant clothing may be necessary.[4] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if working in an area with inadequate ventilation or if exposure limits are exceeded.[1][2] Use should comply with OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area, as Norcamphor is a flammable solid.[1][2]
-
Have appropriate fire extinguishing media readily available, such as dry sand, dry chemical, or alcohol-resistant foam.[3]
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1][2][4]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.
1. Waste Collection:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent paper), should be collected in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and kept tightly sealed.
2. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
3. Disposal Procedure:
-
Dispose of all this compound waste through your institution's designated hazardous waste management program.[3]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
